molecular formula C12H16N2O2 B181836 3-Amino-4-piperidin-1-yl-benzoic acid CAS No. 26586-27-6

3-Amino-4-piperidin-1-yl-benzoic acid

Cat. No.: B181836
CAS No.: 26586-27-6
M. Wt: 220.27 g/mol
InChI Key: DFGNBCGBUAHIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-piperidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNBCGBUAHIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355610
Record name 3-Amino-4-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-27-6
Record name 3-Amino-4-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-Amino-4-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines a two-step synthesis involving a nucleophilic aromatic substitution followed by a nitro group reduction. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a disubstituted benzoic acid derivative incorporating a piperidine moiety. This structural motif is of significant interest in the development of novel therapeutic agents due to its potential to interact with various biological targets. The presence of a carboxylic acid, an aniline-like amino group, and a tertiary amine offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries in drug discovery programs. This guide details a reliable and efficient pathway for the preparation of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence, starting from a commercially available substituted nitrobenzoic acid.

  • Step 1: Nucleophilic Aromatic Substitution. The synthesis commences with the nucleophilic aromatic substitution of a suitable 4-halo-3-nitrobenzoic acid, such as 4-fluoro-3-nitrobenzoic acid, with piperidine. The electron-withdrawing nitro group in the ortho position to the halogen activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by piperidine to form the intermediate, 3-nitro-4-(piperidin-1-yl)benzoic acid.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and clean conversion.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 4-Fluoro-3-nitrobenzoic_Acid 4-Fluoro-3-nitrobenzoic Acid 3-Nitro-4-(piperidin-1-yl)benzoic_Acid 3-Nitro-4-(piperidin-1-yl)benzoic Acid 4-Fluoro-3-nitrobenzoic_Acid->3-Nitro-4-(piperidin-1-yl)benzoic_Acid Piperidine, Heat Piperidine Piperidine 3-Amino-4-piperidin-1-yl-benzoic_Acid This compound 3-Nitro-4-(piperidin-1-yl)benzoic_Acid->3-Amino-4-piperidin-1-yl-benzoic_Acid H₂, Pd/C

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic Acid

This protocol describes the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with piperidine.

Materials and Reagents:

  • 4-Fluoro-3-nitrobenzoic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add piperidine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 5-6 to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid via catalytic hydrogenation.

Materials and Reagents:

  • 3-Nitro-4-(piperidin-1-yl)benzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Hydrogenation vessel (e.g., Parr hydrogenator or a flask equipped with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas (a balloon of H₂ is suitable for small-scale reactions; for larger scales, a Parr hydrogenator at 50 psi can be used).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)
1Nucleophilic Aromatic Substitution4-Fluoro-3-nitrobenzoic Acid3-Nitro-4-(piperidin-1-yl)benzoic AcidC₁₂H₁₄N₂O₄250.2585-95
2Nitro Group Reduction3-Nitro-4-(piperidin-1-yl)benzoic AcidThis compoundC₁₂H₁₆N₂O₂220.27>90

Characterization Data

3-Nitro-4-(piperidin-1-yl)benzoic acid (Intermediate)

  • Molecular Formula: C₁₂H₁₄N₂O₄

  • Molecular Weight: 250.25 g/mol

  • Appearance: Yellow solid

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 8.25 (d, J = 2.0 Hz, 1H, Ar-H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H), 7.20 (d, J = 8.8 Hz, 1H, Ar-H), 3.20-3.10 (m, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

  • Expected Mass Spectrum (ESI-): m/z 249.1 [M-H]⁻.

This compound (Final Product)

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

  • Appearance: Off-white to light brown solid

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 1H, COOH), 7.21 (d, J = 2.0 Hz, 1H, Ar-H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.90 (s, 2H, NH₂), 2.90-2.80 (m, 4H, piperidine-H), 1.70-1.50 (m, 6H, piperidine-H).

  • Expected Mass Spectrum (ESI+): m/z 221.1 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction A1 Dissolve 4-fluoro-3-nitrobenzoic acid in DMF A2 Add piperidine A1->A2 A3 Heat and stir (80-100°C, 4-8h) A2->A3 A4 Cool and pour into water A3->A4 A5 Acidify with 1M HCl A4->A5 A6 Filter and wash the precipitate A5->A6 A7 Purify (recrystallization/chromatography) A6->A7 A8 Obtain 3-nitro-4-(piperidin-1-yl)benzoic acid A7->A8 B1 Dissolve 3-nitro-4-(piperidin-1-yl)benzoic acid in MeOH/EtOH A8->B1 Intermediate B2 Add 10% Pd/C B1->B2 B3 Purge with inert gas B2->B3 B4 Introduce H₂ atmosphere B3->B4 B5 Stir at room temperature (6-12h) B4->B5 B6 Filter through Celite® B5->B6 B7 Concentrate the filtrate B6->B7 B8 Obtain this compound B7->B8

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step pathway, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation, is a reliable method for obtaining this valuable building block in good yields. The provided experimental protocols, quantitative data, and workflow diagrams are intended to support researchers and scientists in the successful implementation of this synthesis in their drug discovery and development endeavors.

An In-depth Technical Guide on the Chemical Properties of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of extensive experimental data in publicly accessible literature, this document primarily collates information from chemical databases and supplier specifications. Further experimental validation is recommended for research and development applications.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid core substituted with an amino group at the 3-position and a piperidin-1-yl group at the 4-position.

  • IUPAC Name: 3-Amino-4-(piperidin-1-yl)benzoic acid[1]

  • CAS Number: 26586-27-6[1]

  • Molecular Formula: C₁₂H₁₆N₂O₂[2][3]

  • Molecular Weight: 220.27 g/mol

  • Canonical SMILES: C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N[2]

  • InChI Key: DFGNBCGBUAHIPC-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that much of this data is predicted and should be confirmed experimentally.

PropertyValueSource
Melting Point 158.19 °C (Predicted)EPI Suite
Boiling Point 391.61 °C (Predicted)EPI Suite
Water Solubility 203.82 mg/L (Predicted)EPI Suite
Density 1.25 g/cm³ (Predicted)EPA T.E.S.T.
Flash Point 212.99 °C (Predicted)EPA T.E.S.T.
XlogP (Predicted) 1.7PubChem[2]
Monoisotopic Mass 220.12119 DaPubChem[2]

Spectral Data

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. A potential approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-4-halobenzoic acid, with piperidine.

Conceptual Synthesis Workflow:

G cluster_0 Conceptual Synthesis of this compound Start 3-Amino-4-halobenzoic acid (e.g., X = F, Cl, Br) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Piperidine Reagent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: A conceptual workflow for the synthesis of this compound.

Note: This represents a generalized synthetic strategy. The specific reaction conditions, including solvent, temperature, and catalyst (if any), would require experimental optimization.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or potential involvement in signaling pathways of this compound. Derivatives of aminobenzoic acids and piperidine are known to exhibit a wide range of biological activities, and this compound could be a candidate for screening in various assays. The lack of data presents an opportunity for novel research into its pharmacological properties.

Safety and Handling

Safety data for this compound is limited. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion and Future Directions

This compound is a readily identifiable chemical compound with a defined structure. However, there is a notable absence of comprehensive, experimentally-derived data concerning its physicochemical properties, spectral characteristics, and biological activity. This knowledge gap presents a clear opportunity for further research. Future studies should focus on:

  • Experimental determination of physicochemical properties: Accurate measurement of melting point, boiling point, solubility in various solvents, and pKa value.

  • Comprehensive spectral analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to create a complete spectral profile.

  • Development and optimization of a synthetic protocol: A detailed and reproducible method for the synthesis and purification of the compound.

  • Screening for biological activity: Investigation of its potential pharmacological effects through a variety of in vitro and in vivo assays to explore its potential in drug discovery.

This foundational work is essential for unlocking the full potential of this compound in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structure elucidation of the organic compound 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a proposed, chemically sound pathway for its synthesis and a detailed approach for its structural verification using modern analytical techniques.

Compound Identity and Properties

This compound is a substituted aromatic carboxylic acid containing a piperidine moiety. Its structure suggests potential applications in medicinal chemistry, as the aminobenzoic acid and piperidine scaffolds are present in numerous biologically active compounds.[1][2][3][4]

PropertyValueSource
Chemical Name This compound-
CAS Number 26586-27-6[5]
Molecular Formula C₁₂H₁₆N₂O₂[5]
Molecular Weight 220.27 g/mol [5]
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N[5]
Physical Description Solid (predicted)-
Solubility Soluble in organic solvents like DMSO and methanol (predicted)-

Proposed Synthesis Pathway

A plausible and efficient two-step synthesis of this compound is proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis involves a nucleophilic aromatic substitution followed by a reduction of the nitro group.

Synthesis_Workflow A 4-Fluoro-3-nitrobenzoic acid C Nucleophilic Aromatic Substitution (DMSO, K2CO3, Heat) A->C B Piperidine B->C D 4-(Piperidin-1-yl)-3-nitrobenzoic acid (Intermediate) C->D E Reduction (e.g., H2, Pd/C or SnCl2, HCl) D->E F This compound (Final Product) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-3-nitrobenzoic acid (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution, followed by the dropwise addition of piperidine (1.1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 4-(piperidin-1-yl)-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of this compound (Final Product)
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the intermediate, 4-(piperidin-1-yl)-3-nitrobenzoic acid (1 equivalent), in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Alternatively, reduction can be achieved using tin(II) chloride (SnCl₂) in the presence of concentrated HCl.

  • Work-up and Isolation: Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure. If an acid was used for reduction, neutralize the residue with a base (e.g., sodium bicarbonate) to precipitate the final product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Proton & Carbon Environment MS Mass Spectrometry (ESI-MS) MS->Structure_Confirmation Molecular Weight & Formula IR Infrared Spectroscopy (FT-IR) IR->Structure_Confirmation Functional Groups

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.2d1HAromatic-H (ortho to -COOH)
~7.0dd1HAromatic-H (meta to -COOH, ortho to -NH₂)
~6.8d1HAromatic-H (para to -COOH)
~5.0br s2H-NH₂
~2.9t4HPiperidine-H (adjacent to N)
~1.6m4HPiperidine-H (beta to N)
~1.5m2HPiperidine-H (gamma to N)

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~168-COOH
~145Aromatic-C (attached to piperidine)
~138Aromatic-C (attached to -NH₂)
~125Aromatic-C (quaternary)
~120Aromatic-CH
~118Aromatic-CH
~115Aromatic-CH
~52Piperidine-C (adjacent to N)
~26Piperidine-C (beta to N)
~24Piperidine-C (gamma to N)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data (ESI+):

m/zInterpretation
221.1285[M+H]⁺ (Calculated for C₁₂H₁₇N₂O₂⁺: 221.1285)
243.1104[M+Na]⁺

Expected Fragmentation Pattern: The fragmentation of the parent ion would likely involve the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) or the entire carboxyl group. Fragmentation of the piperidine ring is also expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretching (amine)
3300-2500BroadO-H stretching (carboxylic acid)
~2930, ~2850MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (carboxylic acid)
~1620, ~1580MediumN-H bending (amine) and C=C stretching (aromatic)
~1300MediumC-N stretching (aromatic amine) and C-O stretching

Potential Biological Significance

While specific biological activity for this compound is not extensively documented, its structural motifs are found in various pharmacologically active molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, present in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2][3][4] Aminobenzoic acid derivatives are also known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Therefore, it is plausible that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted.

References

An In-depth Technical Guide on 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 3-Amino-4-piperidin-1-yl-benzoic acid. Due to the limited availability of specific research data on this molecule, this document focuses on its chemical properties, and contextualizes its potential applications and biological significance through the lens of related aminobenzoic acid and piperidine derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the known information and identifying areas for future investigation.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amino group at the 3-position and a piperidin-1-yl group at the 4-position.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 26586-27-6[1]
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N[1]
InChI Key DFGNBCGBUAHIPC-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

A general representation of this synthetic approach is outlined below:

Synthesis_Workflow A 4-Halo-3-nitrobenzoic acid derivative C Nucleophilic Aromatic Substitution A->C B Piperidine B->C D 4-(Piperidin-1-yl)-3-nitrobenzoic acid C->D Base E Reduction D->E Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) F This compound E->F

Caption: A plausible synthetic workflow for this compound.

It is important to note that the specific reaction conditions, such as the choice of halogen, solvent, temperature, and reducing agent, would require empirical optimization to achieve a desirable yield and purity.

Potential Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, the structural motifs present in the molecule, namely the aminobenzoic acid and piperidine moieties, are found in numerous biologically active compounds.

Insights from Aminobenzoic Acid Derivatives

Derivatives of aminobenzoic acid are known to exhibit a wide range of pharmacological activities. For instance, para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway of many bacteria. This pathway is a target for sulfonamide antibiotics. It is conceivable that derivatives of aminobenzoic acid could interact with various enzymes and receptors.

Insights from Piperidine-Containing Compounds

The piperidine ring is a common scaffold in medicinal chemistry and is present in a vast number of approved drugs targeting the central nervous system, as well as other therapeutic areas. The incorporation of a piperidine moiety can influence a molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Given the presence of these pharmacologically relevant fragments, this compound could potentially be investigated for a variety of biological activities.

Potential_Biological_Activity cluster_0 Structural Motifs cluster_1 Potential Biological Relevance A Aminobenzoic Acid Moiety C Enzyme Inhibition A->C e.g., Folate Synthesis Pathway E Antimicrobial Activity A->E B Piperidine Moiety D Receptor Binding B->D e.g., CNS Receptors

Caption: Logical relationship between structural motifs and potential biological activities.

Data Presentation

As no specific experimental studies on this compound have been identified, there is no quantitative data to present in tabular format at this time. Future research efforts would be necessary to generate data on aspects such as:

  • Synthesis: Reaction yields, purity analysis (e.g., HPLC, NMR).

  • Physicochemical Properties: Solubility, pKa, logP.

  • Biological Activity: IC₅₀/EC₅₀ values in various assays, efficacy in in vivo models.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not currently available in published scientific literature. Researchers interested in this compound would need to develop and validate their own methodologies based on established chemical and biological techniques for similar molecules.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery, owing to its constituent structural motifs that are prevalent in many known bioactive molecules. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity.

Future research should focus on:

  • Developing and publishing a robust and reproducible synthetic protocol.

  • Thoroughly characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Screening the compound against a diverse range of biological targets to identify potential therapeutic applications.

  • Investigating its mechanism of action and any relevant signaling pathways.

This technical guide serves as a starting point for researchers, highlighting the current state of knowledge and underscoring the need for primary research to unlock the potential of this compound.

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid containing both an amino group and a piperidinyl moiety. This structural motif is of interest in medicinal chemistry and drug discovery due to the prevalence of aminobenzoic acids and piperidine rings in pharmacologically active compounds. This guide aims to provide a consolidated overview of the available spectroscopic data and a potential synthetic approach for this compound.

Chemical and Physical Properties

While experimental data is limited, some basic properties can be derived from publicly available databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem[1]
Molecular Weight 220.27 g/mol PubChem
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)NPubChem[1]
InChI Key DFGNBCGBUAHIPC-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

No experimentally obtained spectra for this compound have been found in the searched literature. The following sections provide predicted data and data for analogous compounds to offer an estimation of the expected spectral characteristics.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from computational predictions.

AdductPredicted m/z
[M+H]⁺ 221.12847
[M+Na]⁺ 243.11041
[M-H]⁻ 219.11391
[M]⁺ 220.12064
[M]⁻ 220.12174
Data sourced from PubChem predictions.[1]

Experimental NMR data for the target compound is not available. However, by examining data for the parent structure, 3-aminobenzoic acid, and considering the expected influence of the piperidinyl substituent, a hypothetical spectrum can be inferred.

3-Aminobenzoic acid (DMSO-d₆, 600 MHz):

  • ¹H NMR (δ, ppm): 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂)[2]

  • ¹³C NMR (δ, ppm): 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[2]

For this compound, one would expect additional signals in the aliphatic region of the ¹H and ¹³C NMR spectra corresponding to the piperidine ring protons and carbons, respectively. The aromatic signals would also be affected by the electron-donating piperidinyl group at the C4 position.

An experimental IR spectrum for the target compound is unavailable. The IR spectrum of 3-aminobenzoic acid shows characteristic absorptions for the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), N-H stretches of the amino group (around 3300-3500 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C vibrations. The introduction of the piperidinyl group would add C-H stretching and bending vibrations from the aliphatic ring.

Experimental Protocols (Proposed)

A definitive, validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar aminobenzoic acid derivatives. A common approach involves the nucleophilic aromatic substitution of a halogen on a suitably substituted benzoic acid derivative with piperidine.

A potential synthetic pathway could start from 4-chloro-3-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution 4-chloro-3-nitrobenzoic acid would be reacted with piperidine in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or DMSO at an elevated temperature. This reaction would substitute the chlorine atom with the piperidinyl group to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step 2: Reduction of the Nitro Group The nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid would then be reduced to an amino group. This can be achieved using various reducing agents, such as:

  • Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The final product, this compound, would be isolated and purified, typically by recrystallization or column chromatography.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: IR spectra would be recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film, to identify the characteristic functional groups.

Visualization of Proposed Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G start 4-Chloro-3-nitrobenzoic Acid intermediate 3-Nitro-4-(piperidin-1-yl)benzoic Acid start->intermediate Nucleophilic Aromatic Substitution reagent1 Piperidine, Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->start product 3-Amino-4-(piperidin-1-yl)benzoic Acid intermediate->product Nitro Group Reduction reagent2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagent2->intermediate analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis

Caption: Proposed synthesis and analysis workflow.

Conclusion

While this compound is a compound of potential interest, a significant gap exists in the publicly available, experimentally validated data. The information provided in this guide, based on predictions and analogies to similar structures, serves as a preliminary resource for researchers. Further experimental work is required to fully characterize this compound and establish a robust and optimized synthetic protocol. Researchers undertaking the synthesis and characterization of this molecule are encouraged to publish their findings to enrich the collective knowledge base.

References

An In-depth Technical Guide to 3-Amino-4-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the potential significance of 3-Amino-4-piperidin-1-yl-benzoic acid for researchers, scientists, and professionals in drug development. This molecule incorporates both an aminobenzoic acid scaffold and a piperidine moiety, structural features of interest in medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These quantitative data are essential for its application in experimental settings, including solubility testing, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1][2]
Molecular Weight 220.27 g/mol [2]
Monoisotopic Mass 220.12119 Da
CAS Number 26586-27-6[3]
IUPAC Name 3-amino-4-(piperidin-1-yl)benzoic acid[3]
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N[3]
Boiling Point (Predicted) 391.61 °C
Density (Predicted) 1.25 g/cm³

Representative Synthesis Protocol

Workflow for the Synthesis of this compound

A Step 1: Nucleophilic Aromatic Substitution B Starting Materials: - Methyl 4-fluoro-3-nitrobenzoate - Piperidine A->B C Reaction Conditions: - Solvent: DMSO - Base: K2CO3 - Temperature: 80-100 °C A->C D Product 1: Methyl 3-nitro-4-(piperidin-1-yl)benzoate A->D E Step 2: Nitro Group Reduction D->E Proceed to next step F Starting Material: Methyl 3-nitro-4-(piperidin-1-yl)benzoate E->F G Reaction Conditions: - Catalyst: Pd/C - Reducing Agent: H2 gas or Hydrazine - Solvent: Ethanol or Methanol E->G H Product 2: Methyl 3-amino-4-(piperidin-1-yl)benzoate E->H I Step 3: Ester Hydrolysis H->I Proceed to final step J Starting Material: Methyl 3-amino-4-(piperidin-1-yl)benzoate I->J K Reaction Conditions: - Base: NaOH or LiOH - Solvent: THF/Water mixture - Followed by acidic workup (e.g., HCl) I->K L Final Product: This compound I->L

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate

  • To a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate

  • Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-(piperidin-1-yl)benzoate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Hydrolysis)

  • Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.

  • After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~6-7 using 1M hydrochloric acid (HCl).

  • The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Significance in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. The aminobenzoic acid core is a well-known scaffold in drug design, and piperidine rings are frequently incorporated to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets.

Derivatives of structurally related compounds have shown potential in various therapeutic areas:

  • Enzyme Inhibition: Aminobenzoic acid derivatives have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease.[4]

  • Antimicrobial Activity: Certain aminobenzoic acid derivatives incorporating heterocyclic rings have demonstrated antimicrobial properties.[5]

  • Kinase Inhibition: The 3-(piperidin-4-yl) moiety is a key feature in some designs of novel PI3Kδ inhibitors, which have applications in oncology.[6]

  • Inflammasome Inhibition: The 1-(piperidin-4-yl) substructure is present in newly identified inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[7]

The compound this compound can, therefore, serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various drug discovery programs. Its structure offers multiple points for further chemical modification to explore structure-activity relationships (SAR).

References

initial characterization of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Characterization of 3-Amino-4-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound featuring an aminobenzoic acid scaffold and a piperidine moiety. This guide provides a comprehensive overview of its initial characterization, including its physicochemical properties, a proposed synthetic route, and predicted analytical data. The methodologies detailed herein are based on established chemical principles and data from structurally related compounds, offering a foundational resource for researchers interested in synthesizing and evaluating this molecule for potential applications in drug discovery and materials science. The structural similarity to other biologically active aminobenzoic acid and piperidine derivatives suggests that this compound could exhibit interesting pharmacological properties.[1][2][3][4][5][6]

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
IUPAC Name 3-Amino-4-(piperidin-1-yl)benzoic acid-
CAS Number 26586-27-6[7]
Molecular Formula C₁₂H₁₆N₂O₂[7]
Molecular Weight 220.27 g/mol [7]
Melting Point 158.19 °C (estimated)-
Water Solubility 203.82 mg/L (estimated)-
Appearance Predicted to be a solid-

Proposed Synthesis

A plausible and efficient synthetic route for this compound is proposed, starting from commercially available 4-fluoro-3-nitrobenzoic acid. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by the reduction of the nitro group.

Synthetic Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 4-fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid intermediate 3-Nitro-4-(piperidin-1-yl)benzoic acid 4-fluoro-3-nitrobenzoic_acid->intermediate Piperidine, K2CO3, DMF, 80°C piperidine Piperidine intermediate_2 3-Nitro-4-(piperidin-1-yl)benzoic acid final_product 3-Amino-4-(piperidin-1-yl)benzoic acid intermediate_2->final_product H2, Pd/C, Ethanol

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 2N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step 2: Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic acid

  • Dissolve the 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) from the previous step in ethanol in a flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization (Predicted)

The following analytical data are predicted for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (H2)~7.5d1H
Aromatic CH (H5)~7.3dd1H
Aromatic CH (H6)~6.8d1H
Piperidine CH₂ (α)~3.0-3.2t4H
Piperidine CH₂ (β)~1.6-1.8m4H
Piperidine CH₂ (γ)~1.5-1.6m2H
NH₂~4.5-5.5 (broad)s2H
COOH>10.0 (broad)s1H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic)~168-170
Aromatic C-N (C4)~145-148
Aromatic C-NH₂ (C3)~135-138
Aromatic C-COOH (C1)~128-130
Aromatic CH (C6)~120-122
Aromatic CH (C5)~118-120
Aromatic CH (C2)~115-117
Piperidine C (α)~50-52
Piperidine C (β)~26-28
Piperidine C (γ)~24-26
Mass Spectrometry (MS)
  • Expected Molecular Ion (M+) : m/z = 220.12

  • Predicted Fragmentation : The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300 (broad)H-bonded
N-H (Amine)3300-3500 (sharp, two bands)Symmetric/asymmetric stretch
C=O (Carboxylic acid)1680-1710 (strong)Carbonyl stretch
C=C (Aromatic)1550-1600Ring stretching
C-N (Aromatic-amine)1250-1350Stretching
C-N (Aromatic-piperidine)1200-1300Stretching
Detailed Experimental Protocol: Characterization
  • NMR Spectroscopy : Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry : Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to confirm the molecular weight and study fragmentation patterns.

  • FTIR Spectroscopy : Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer to identify the characteristic functional groups.

Potential Biological Activity

While no specific biological activities have been reported for this compound, its structural components are present in many pharmacologically active molecules.

  • Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][3][5] They are key components in the synthesis of folate, making them targets for antimicrobial drug development.[4][12]

  • Piperidine derivatives are prevalent in many approved drugs and are known to possess diverse biological activities, including acting as receptor agonists/antagonists and enzyme inhibitors.[1][6][13]

Given these precedents, this compound could be a candidate for screening in antimicrobial, anticancer, or other biological assays.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Steps start Starting Materials (4-Fluoro-3-nitrobenzoic acid, Piperidine) reaction Chemical Reaction (Nucleophilic Substitution & Reduction) start->reaction crude Crude Product reaction->crude purify Recrystallization / Chromatography crude->purify pure Pure Compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir data Data Analysis & Structure Confirmation ftir->data storage Sample Storage data->storage

Caption: General workflow from synthesis to characterization.

Conclusion

References

Potential Biological Activity of 3-Amino-4-piperidin-1-yl-benzoic acid: A Technical Overview of Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of published scientific literature indicates a lack of available data on the specific biological activity of 3-Amino-4-piperidin-1-yl-benzoic acid. This document, therefore, presents a technical guide on the observed biological activities of structurally similar compounds, specifically those containing the aminobenzoic acid and piperidine/piperazine scaffolds. The information herein is intended to provide a predictive framework and guide potential future research into the title compound.

Executive Summary

The chemical scaffold of aminobenzoic acid substituted with a piperidine or a related heterocyclic moiety is a recurring motif in a variety of biologically active compounds. While the specific molecule, this compound, remains uncharacterized in the public domain, its structural analogs have demonstrated a range of pharmacological activities. This guide consolidates the existing data on these related compounds, focusing on their potential as cholinesterase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For each area, we provide a summary of quantitative data, detailed experimental protocols from the source literature, and visualizations of relevant biological pathways and experimental workflows.

Potential as Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of p-aminobenzoic acid (PABA) have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in managing Alzheimer's disease.[1][3]

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory potency of representative aminobenzoic acid and piperidine derivatives against AChE and BChE.

Compound ClassTarget EnzymeIC50 ValueReference
Carboxamide-based derivatives of p-aminobenzoic acidAChEKi = 0.041 ± 0.60 µM (non-competitive)[1]
BChEKi = 8.46 ± 0.66 µM (non-competitive)[1]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7 nM[4]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE and BChE inhibitory activity.[4]

Principle: The assay measures the activity of cholinesterase through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from bovine erythrocytes or equine serum, respectively.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compounds (inhibitors).

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization: Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the mechanism of action for AChE inhibitors in a cholinergic synapse.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Piperidine-based Inhibitor Inhibitor->AChE Inhibits Signal Signal Transmission AChR->Signal

Caption: Mechanism of AChE inhibition in a cholinergic synapse.

Potential as Anti-inflammatory Agents

Analogs of the title compound, specifically 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, have demonstrated anti-inflammatory properties.[5] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Quantitative Data: Anti-inflammatory Activity

The following table presents the inhibitory concentrations of a lead compound from the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series.

CompoundTargetCell LineIC50 ValueReference
Compound 6eNO ProductionRAW 264.70.86 µM[5]
(a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)TNF-α ProductionRAW 264.71.87 µM[5]
Experimental Protocol: In Vitro NO and TNF-α Production Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of test compounds in RAW 264.7 macrophage cells.[5]

Principle: LPS stimulation of RAW 264.7 macrophages induces the production of pro-inflammatory mediators like NO and TNF-α. The inhibitory effect of a test compound on this production is quantified. NO production is measured using the Griess reagent, and TNF-α levels are determined by an ELISA kit.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Griess Reagent (for NO detection).

  • TNF-α ELISA kit.

  • Cell culture medium and supplements.

  • Test compounds.

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • For NO measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • For TNF-α measurement:

    • Collect the cell culture supernatant.

    • Measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the NF-κB signaling pathway, a key regulator of inflammation, and the potential point of intervention for anti-inflammatory compounds.

Caption: Simplified NF-κB signaling pathway in inflammation.

Potential as Antimicrobial Agents

The p-aminobenzoic acid scaffold is a well-known pharmacophore in antimicrobial agents, most notably in the sulfonamide class of antibiotics.[2] Derivatives of PABA have been synthesized and tested against various bacterial and fungal strains.[6]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative PABA derivative.

CompoundOrganismMIC (µg/mL)Reference
4-(Piperazin-1-ylcarbonyl)anilineE. coli-[6]
S. aureus-[6]
B. subtilis-[6]
P. aeruginosa-[6]
C. albicans-[6]
A. niger-[6]
Note: Specific MIC values were not provided in the abstract, but the compound was reported to have significant activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that visibly inhibits the growth of the microorganism is recorded as the MIC.

Materials:

  • Test microorganisms (bacterial or fungal strains).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds.

  • 96-well microplates.

  • Standardized inoculum of the microorganism.

Procedure:

  • Serially dilute the test compound in the growth medium across the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust it to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microplate. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines the general workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow start Start: Compound Library prepare_plates Prepare 96-well plates with serial dilutions of compounds start->prepare_plates inoculate Inoculate plates with microorganisms prepare_plates->inoculate prepare_inoculum Prepare standardized inoculum of test microorganisms prepare_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Read results: Visual inspection for growth or spectrophotometric reading incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Identify active compounds determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The structural motif of an aminobenzoic acid core substituted with a piperidine ring is present in a variety of compounds with demonstrated biological activities, including cholinesterase inhibition, anti-inflammatory effects, and antimicrobial properties. While the specific compound this compound has not been characterized, this analysis of its close analogs suggests that it is a promising candidate for biological screening.

Future research should focus on the synthesis and in vitro evaluation of this compound in assays relevant to the activities identified in this guide. Initial screening should include cholinesterase inhibition, anti-inflammatory, and broad-spectrum antimicrobial assays. Based on these initial results, further optimization of the structure could lead to the development of novel therapeutic agents.

References

A Technical Guide to Piperidine-Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific scaffold, 3-Amino-4-piperidin-1-yl-benzoic acid, is not extensively documented as a core scaffold in publicly available scientific literature. This guide, therefore, explores the therapeutic potential of closely related chemical structures that combine piperidine and benzoic acid moieties, providing a technical overview of their synthesis, biological activity, and experimental evaluation based on current research.

Introduction

The piperidine ring is a ubiquitous saturated heterocycle found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] When coupled with a benzoic acid framework, it creates a versatile scaffold with multiple points for chemical modification, allowing for the fine-tuning of biological activity. This guide examines the utility of such scaffolds through two distinct case studies: their application as tyrosinase inhibitors for dermatological conditions and as novel antimicrobial agents.

Case Study 1: Benzoyl Piperidine/Piperazine Amides as Tyrosinase Inhibitors

Tyrosinase is a key copper-containing enzyme that regulates melanin production (melanogenesis).[2] Its inhibition is a primary strategy for developing treatments for hyperpigmentation disorders.[2] A series of amide derivatives combining benzoic acids with piperidine and piperazine moieties have been investigated as potent tyrosinase inhibitors.[2][3]

General Synthesis of Benzoyl Piperidine/Piperazine Amides

The synthesis of these compounds is typically achieved via an amide coupling reaction between a substituted benzoic acid and a piperidine or piperazine derivative. A common and efficient method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[4]

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize (4-benzylpiperazin-1-yl)(4-hydroxyphenyl)methanone.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Benzylpiperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acid Activation: To a solution of 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-benzylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of TEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Tyrosinase Inhibition

The inhibitory potency of various benzoyl piperidine/piperazine amides against mushroom tyrosinase has been quantified. The data is presented as pIC₅₀ values, where pIC₅₀ = -log(IC₅₀). A higher pIC₅₀ value indicates greater potency.

Compound IDScaffoldSubstituent (R)Monophenolase Activity (pIC₅₀)Diphenolase Activity (pIC₅₀)Reference
1d Benzoyl Piperazine4-OHNot Reported< 4.00[4]
2a Benzoyl Piperazine3,4-diOH4.304.00[4]
5a Benzoyl Piperidine4-OH4.74< 4.00[4]
5b Benzoyl Piperidine3,4-diOH4.994.07[2]
10 Benzoyl Piperazine4-OH (piperazine), 2,4-diCl (benzoyl)5.82 (IC₅₀ = 1.5 µM)Competitive[5][6]
Kojic Acid Reference Inhibitor--IC₅₀ = 17.8 µM[5][6]
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates key structure-activity relationships for this class of inhibitors.

Figure 1. Key Structure-Activity Relationships for Benzoyl Piperidine/Piperazine Tyrosinase Inhibitors.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory effect of a compound on the L-DOPA oxidase (diphenolase) activity of mushroom tyrosinase.[7][8][9]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475-510 nm. An inhibitor will reduce the rate of dopachrome formation.[7][10]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (positive control inhibitor)

  • Test Compound

  • Sodium or Potassium Phosphate Buffer (50-100 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Just before use, dilute to the working concentration (e.g., 60 U/mL). Keep on ice.[7]

    • Substrate Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This must be made fresh immediately before use to prevent auto-oxidation.[7]

    • Test Compound & Control: Prepare a 10 mM stock solution of the test compound and Kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of test compound dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.

    • Inhibitor Control Wells: 20 µL of Kojic acid dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.

    • Enzyme Control Wells (No Inhibitor): 20 µL of vehicle (buffer with DMSO) + 140 µL phosphate buffer + 20 µL tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 160 µL phosphate buffer.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C or 37°C for 10 minutes.[9]

  • Reaction Initiation: Start the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells (except blanks, which receive buffer). The final volume in each well is 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at ~490 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the rate of the corresponding blank.

    • Calculate the percent inhibition using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] × 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Case Study 2: Piperidine-Substituted Triazinyl-Aminobenzoic Acids as Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Derivatives of 1,3,5-triazine linked to aminobenzoic acid and substituted with various amines, including piperidine, have shown promising antimicrobial activity.[11][12]

General Synthesis

These scaffolds are built from cyanuric chloride (1,3,5-trichloro-2,4,6-triazine), a versatile starting material where the chlorine atoms can be sequentially substituted by nucleophiles at different temperatures.

Experimental Protocol: Synthesis of 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid

Objective: To synthesize a disubstituted triazine core.[12]

Materials:

  • 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid (intermediate, synthesized from cyanuric chloride and 4-aminobenzoic acid)

  • Piperidine

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Distilled water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Reactant Preparation: Dissolve N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid (1.0 eq) and sodium carbonate (2.4 eq) in a mixture of distilled water and dioxane.

  • Nucleophilic Substitution: To the stirring solution, add a solution of piperidine (1.2 eq) in dioxane dropwise at room temperature.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Neutralization & Precipitation: Neutralize the mixture with 1N HCl to a pH of ~7. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash thoroughly with distilled water.

  • Purification: The product can be further purified by recrystallization if necessary. The reported yield for this reaction is high (90.3%).[12]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.[12]

Experimental and Biological Evaluation Workflow

The process from synthesis to biological evaluation follows a structured path.

workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation A Start: Cyanuric Chloride + 4-Aminobenzoic Acid B Intermediate: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid A->B Step 1: 0°C C Reaction with Piperidine (Nucleophilic Substitution) B->C Step 2: Room Temp D Final Product: Purification & Characterization (NMR, MS, IR) C->D E Primary Screening: Antimicrobial Activity Assay (e.g., Broth Microdilution) D->E Test Compound F Determination of Minimum Inhibitory Concentration (MIC) E->F H Selectivity Index (SI) Calculation F->H G Cytotoxicity Assay (e.g., on mammalian cell lines) G->H

Figure 2. General workflow for the synthesis and antimicrobial evaluation of triazine derivatives.
Quantitative Data: Antimicrobial Activity

Several synthesized compounds were evaluated for their antimicrobial activity. Compounds 10 (benzylamine analog) and 13 (piperidine analog) were found to be particularly active against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with activity greater than the reference drug ampicillin in some cases.[11]

Compound IDR-GroupTarget OrganismActivity vs. AmpicillinCytotoxicity (SI)Reference
10 BenzylamineMRSA, E. coliMore Active>10[11]
13 PiperidineMRSA~50% Active5[11]
13 PiperidineE. coliComparable5[11]

SI = Selectivity Index (Ratio of cytotoxic concentration to MIC). A higher SI is desirable.

Conclusion

While the specific this compound scaffold remains an underexplored area, the broader class of molecules combining piperidine and benzoic acid motifs demonstrates significant therapeutic potential. As shown in the case studies, these scaffolds serve as a robust foundation for developing potent inhibitors of enzymes like tyrosinase and for creating novel antimicrobial agents. The synthetic tractability and the ability to modulate physicochemical and pharmacological properties through substitution make this structural class a promising area for continued research and development in medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for 3-Amino-4-piperidin-1-yl-benzoic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and proceeds through common, well-established reaction mechanisms, making it accessible to researchers with a foundational knowledge of organic synthesis.

I. Synthesis Overview

The synthesis of this compound is achieved in two sequential steps starting from commercially available 4-chloro-3-nitrobenzoic acid.

  • Step 1: Nucleophilic Aromatic Substitution. The first step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The chloro-substituent on 4-chloro-3-nitrobenzoic acid is displaced by piperidine. The electron-withdrawing nitro group in the ortho position is crucial for activating the aromatic ring towards nucleophilic attack, facilitating an addition-elimination mechanism.[1][2]

  • Step 2: Reduction of the Nitro Group. The intermediate, 4-(piperidin-1-yl)-3-nitrobenzoic acid, is then subjected to a reduction reaction to convert the nitro group into a primary amine, yielding the final product, this compound. Catalytic hydrogenation is a common and effective method for this transformation.[3]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

ParameterStep 1: Nucleophilic Aromatic SubstitutionStep 2: Reduction of Nitro Group
Starting Material 4-chloro-3-nitrobenzoic acid4-(piperidin-1-yl)-3-nitrobenzoic acid
Reagents Piperidine, Potassium CarbonatePalladium on Carbon (10% w/w), Hydrogen Gas
Solvent Dimethylformamide (DMF)Methanol
Reaction Temperature 80-90 °CRoom Temperature
Reaction Time 12-16 hours4-6 hours
Typical Yield 85-95%90-98%
Purity (Post-purification) >95%>98%

III. Detailed Experimental Protocols

Step 1: Synthesis of 4-(piperidin-1-yl)-3-nitrobenzoic acid

This protocol details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with piperidine.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.

  • Dry the purified product under vacuum to yield 4-(piperidin-1-yl)-3-nitrobenzoic acid as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-(piperidin-1-yl)-3-nitrobenzoic acid to an amine.

Materials:

  • 4-(piperidin-1-yl)-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite or a similar filtration aid

Procedure:

  • In a hydrogenation flask, dissolve 4-(piperidin-1-yl)-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully purge the reaction vessel with nitrogen gas to remove any residual hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization.

  • Dry the final product under vacuum to yield this compound.

IV. Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start 4-chloro-3-nitrobenzoic acid Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Piperidine, K2CO3 Reagent1->Step1 Intermediate 4-(piperidin-1-yl)-3-nitrobenzoic acid Step1->Intermediate Yield: 85-95% Step2 Nitro Group Reduction Intermediate->Step2 Reagent2 H2, Pd/C Reagent2->Step2 Product This compound Step2->Product Yield: 90-98%

Figure 1. Two-step synthesis of this compound.

References

Application Notes and Protocols: 3-Amino-4-piperidin-1-yl-benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a carboxylic acid for amide bond formation, a nucleophilic aniline-type amino group, and a piperidine moiety, makes it an attractive scaffold for the synthesis of complex molecules with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the development of therapeutic agents, with a primary focus on its application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Key Applications

The primary application of this compound lies in its role as a central scaffold in the synthesis of potent and selective enzyme inhibitors. The piperidine ring can interact with hydrophobic pockets of target proteins, while the amino and carboxylic acid groups provide handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

A notable example is its use as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Signaling Pathway of DPP-IV Inhibition

The mechanism of action of DPP-IV inhibitors involves the modulation of the incretin pathway, which plays a crucial role in glucose regulation. The following diagram illustrates this signaling cascade.

DPP-IV Inhibition Signaling Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPPIV DPP-IV Enzyme GLP1->DPPIV substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose DPPIV_Inhibitor DPP-IV Inhibitor (e.g., synthesized from 3-Amino-4-piperidin-1-yl -benzoic acid) DPPIV_Inhibitor->DPPIV inhibits

DPP-IV Inhibition Signaling Pathway

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of a DPP-IV inhibitor, as adapted from patent literature.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes a two-step synthesis of the title building block starting from 4-Fluoro-3-nitrobenzoic acid.

Step 1: Synthesis of 3-Nitro-4-piperidin-1-yl-benzoic acid

  • To a solution of 4-Fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperidine (2.5 equivalents).

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-Nitro-4-piperidin-1-yl-benzoic acid.

Step 2: Synthesis of this compound

  • Suspend 3-Nitro-4-piperidin-1-yl-benzoic acid (1 equivalent) in a solvent mixture, such as methanol and tetrahydrofuran (THF).

  • Add a catalyst, for example, 10% Palladium on carbon (10% Pd/C), to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: Amide Coupling for the Synthesis of a DPP-IV Inhibitor

This protocol details the amide bond formation between this compound and a chiral amino acid derivative, a key step in the synthesis of many DPP-IV inhibitors.

  • Dissolve (S)-2-((S)-2-Amino-3,3-dimethyl-butyryl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) to the solution.

  • Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of a DPP-IV inhibitor using this compound as a building block.

Experimental_Workflow Start Start: 4-Fluoro-3-nitrobenzoic acid Step1 Step 1: Nucleophilic Aromatic Substitution - Piperidine - DMSO, RT, 16h Start->Step1 Intermediate1 Intermediate: 3-Nitro-4-piperidin-1-yl-benzoic acid Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction - H₂, 10% Pd/C - MeOH/THF, RT Intermediate1->Step2 BuildingBlock Building Block: This compound Step2->BuildingBlock Step3 Step 3: Amide Coupling - HATU, DIPEA - DMF, RT, 12-24h BuildingBlock->Step3 CouplingPartner Coupling Partner: Chiral Amino Acid Derivative CouplingPartner->Step3 Purification Purification: Column Chromatography Step3->Purification FinalProduct Final Product: DPP-IV Inhibitor Purification->FinalProduct

Synthetic Workflow

Data Presentation

The following table summarizes representative quantitative data for the synthesis and activity of DPP-IV inhibitors derived from this compound. The yields are typical for the described reactions, and the IC50 value is based on data from patent literature for a specific final compound.

StepProductTypical Yield (%)Biological Activity (IC50)
Synthesis of Intermediate
Nucleophilic Aromatic Substitution3-Nitro-4-piperidin-1-yl-benzoic acid85 - 95Not Applicable
Nitro Group ReductionThis compound90 - 98Not Applicable
Amide Coupling
HATU-mediated coupling(S)-2-((S)-2-Amino-3,3-dimethyl-butyryl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (3-amino-4-piperidin-1-yl-phenyl)-amide70 - 901.9 nM

Note: Yields can vary depending on the specific substrates, reaction conditions, and purification methods. The IC50 value is a measure of the concentration of the inhibitor required to reduce the activity of the DPP-IV enzyme by 50%.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules, particularly DPP-IV inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug discovery and development to effectively utilize this compound in their synthetic strategies. The adaptable nature of its functional groups allows for the generation of diverse chemical libraries for lead optimization and the development of novel therapeutics.

Application Notes and Protocols: 3-Amino-4-(piperidin-1-yl)-benzoic Acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-4-(substituted)-benzoic acid scaffolds in medicinal chemistry, with a specific focus on the synthesis and biological evaluation of potent kinase inhibitors. While 3-Amino-4-piperidin-1-yl-benzoic acid serves as a valuable structural motif, this document will use the closely related and well-documented analog, 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid , as a key intermediate in the synthesis of the FDA-approved tyrosine kinase inhibitor, Nilotinib . This example will illustrate the broader applicability of this class of compounds in drug discovery.

Introduction: The 3-Aminobenzoic Acid Scaffold

The 3-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, frequently employed as a core element in the design of kinase inhibitors. The amino and carboxylic acid functional groups provide versatile handles for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The addition of a cyclic amine, such as piperidine or piperazine, at the 4-position can enhance aqueous solubility, improve cell permeability, and provide additional interaction points with the target protein.

Nilotinib, a second-generation BCR-ABL inhibitor, exemplifies the successful application of this scaffold. It is a potent therapeutic agent for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis of Nilotinib showcases the strategic use of a 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid core to construct a highly effective and selective drug molecule.

Synthetic Applications: Synthesis of Nilotinib

The following section details a representative synthetic pathway to Nilotinib, highlighting the role of the 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid core. The synthesis involves the amidation of a substituted benzoic acid with a complex aniline derivative.

Synthetic Workflow Diagram

G cluster_0 Preparation of Key Intermediate cluster_1 Final Assembly of Nilotinib 3-Nitro-4-methylbenzoic_acid 3-Nitro-4-methylbenzoic acid 3-Nitro-4-methylbenzoyl_chloride 3-Nitro-4-methylbenzoyl chloride 3-Nitro-4-methylbenzoic_acid->3-Nitro-4-methylbenzoyl_chloride SOCl2 Amide_Intermediate 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide 3-Nitro-4-methylbenzoyl_chloride->Amide_Intermediate Amine Coupling Amino_Intermediate 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide Amide_Intermediate->Amino_Intermediate Reduction (e.g., SnCl2) Guanidine_Intermediate 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide Amino_Intermediate->Guanidine_Intermediate Cyanamide Nilotinib Nilotinib Guanidine_Intermediate->Nilotinib Condensation Pyridinyl_Intermediate 3-(Dimethylamino)-1-(3-pyridinyl)propenone Pyridinyl_Intermediate->Nilotinib

Caption: Synthetic workflow for the preparation of Nilotinib.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide (Amide Intermediate)

This protocol describes the coupling of the acid chloride of a 3-nitro-4-methylbenzoic acid derivative with the requisite aniline.

  • Acid Chloride Formation: To a suspension of 3-nitro-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases and a clear solution is obtained. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane. In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in dichloromethane. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Protocol 2: Synthesis of Nilotinib from the Guanidine Intermediate [1]

This protocol outlines the final cyclization step to form the pyrimidine ring of Nilotinib.

  • Reaction Setup: In a round-bottom flask, suspend 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide (1.0 eq) and 3-(dimethylamino)-1-(3-pyridinyl)propenone (1.1 eq) in n-butanol.

  • Condensation: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 9-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration. Wash the solid sequentially with hot water and hot methanol to remove impurities. Dry the purified solid under vacuum at 60-65 °C to yield Nilotinib base.

Biological Applications: Kinase Inhibition

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the driver of CML. It also shows activity against other kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).

Mechanism of Action: BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of Nilotinib against various kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Kinase TargetIC50 (nM)Reference
BCR-ABL20 - 60[2]
c-Kit210[2]
PDGFR69[2]
CSF-1R125 - 250[2]
DDR13.7[2]
Experimental Protocols

Protocol 3: In Vitro BCR-ABL Kinase Inhibition Assay [3]

This protocol provides a general framework for determining the IC50 value of a compound against the BCR-ABL kinase.

  • Reagent Preparation:

    • Prepare a stock solution of Nilotinib in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the Nilotinib stock solution in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a solution of recombinant human ABL1 kinase domain in kinase reaction buffer.

    • Prepare a solution of a biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2) and ATP in kinase reaction buffer.

  • Assay Procedure:

    • Add the biotinylated peptide substrate to streptavidin-coated microplate wells and incubate to allow binding. Wash away unbound substrate.

    • Add the diluted Nilotinib solutions or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding the recombinant kinase and ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Detection and Data Analysis:

    • Wash the plates to remove ATP and other reaction components.

    • Add an anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP).

    • Wash away the unbound antibody.

    • Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance) using a plate reader.

    • Calculate the percent inhibition for each Nilotinib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The 3-amino-4-(substituted)-benzoic acid scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The synthesis and biological profile of Nilotinib, facilitated by the use of a 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid intermediate, underscore the power of this structural motif in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for 3-Amino-4-piperidin-1-yl-benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established drug discovery applications for 3-Amino-4-piperidin-1-yl-benzoic acid are not extensively available in publicly accessible literature. The following application notes and protocols are presented as a representative and illustrative guide based on the known roles of similar aminobenzoic acid and piperidine-containing scaffolds in medicinal chemistry. The experimental data provided is hypothetical and for instructional purposes.

Introduction

The this compound scaffold represents a valuable starting point in drug discovery due to the presence of two key pharmacophoric elements: the aminobenzoic acid moiety and the piperidine ring. Aminobenzoic acids are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. The piperidine ring, a common motif in natural products and synthetic drugs, offers a versatile anchor for introducing chemical diversity and modulating physicochemical properties. This document outlines the potential applications of this scaffold in a hypothetical drug discovery program targeting "Kinase X," a fictitious enzyme implicated in a cancer signaling pathway.

Hypothetical Biological Target: Kinase X

For the purpose of this application note, we will consider "Kinase X" as a novel serine/threonine kinase that is overexpressed in a specific subset of tumors. Its downstream signaling pathway is believed to promote cell proliferation and inhibit apoptosis. Therefore, inhibitors of Kinase X are sought after as potential anti-cancer therapeutics.

KinaseX_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Activates Gene Expression Gene Expression Transcription Factor Z->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Expression->Apoptosis Inhibition

Caption: Hypothetical Kinase X Signaling Pathway.

Application in Lead Discovery and Optimization

The this compound scaffold can serve as a foundational structure for the synthesis of a focused library of potential Kinase X inhibitors. The primary amino group and the carboxylic acid group provide convenient handles for chemical modification to explore the structure-activity relationship (SAR).

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening (Kinase X Assay) Library_Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route.

Synthesis_Scheme Start 4-Fluoro-3-nitrobenzoic acid Step1 Piperidine, K2CO3, DMSO, 100 °C Intermediate1 4-(Piperidin-1-yl)-3-nitrobenzoic acid Start->Intermediate1 Step 1 Step2 H2, Pd/C, Methanol Product This compound Intermediate1->Product Step 2

Caption: Synthesis of the Scaffold.

Step 1: Synthesis of 4-(Piperidin-1-yl)-3-nitrobenzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-(piperidin-1-yl)-3-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • Dissolve 4-(piperidin-1-yl)-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: In Vitro Kinase X Inhibition Assay

This protocol describes a method to assess the inhibitory activity of synthesized compounds against Kinase X.

Materials:

  • Recombinant human Kinase X

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Add 5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

  • Add 5 µL of Kinase X enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of substrate peptide and ATP.

  • Incubate for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol evaluates the effect of the compounds on the proliferation of a cancer cell line overexpressing Kinase X.

Materials:

  • Cancer cell line (e.g., "CancerCell-KX")

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed "CancerCell-KX" cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 value.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical data for a series of analogs derived from the this compound scaffold.

Compound IDR1 (at 3-amino)R2 (at carboxylic acid)Kinase X IC50 (nM)CancerCell-KX GI50 (µM)
Scaffold HOH>10,000>50
Cpd-01 AcetylOH5,20035
Cpd-02 BenzoylOH85012
Cpd-03 HNH-Ethyl9,50048
Cpd-04 BenzoylNH-Ethyl150 2.5
Cpd-05 BenzoylNH-Benzyl2104.1
Cpd-06 4-Cl-BenzoylNH-Ethyl85 1.1

SAR Summary:

  • Acylation of the 3-amino group generally improves activity.

  • Conversion of the carboxylic acid to an amide also enhances potency.

  • A combination of modifications at both positions leads to a significant increase in both biochemical and cellular activity.

  • Substitution on the benzoyl ring (Cpd-06) further improves inhibitory potential, suggesting a pocket for further exploration.

This structured approach, combining synthesis, in vitro and cell-based screening, and SAR analysis, illustrates how the this compound scaffold can be effectively utilized in a drug discovery campaign.

Application Notes and Protocols for the Derivatization of 3-Amino-4-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Amino-4-piperidin-1-yl-benzoic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols focus on the modification of its amino and carboxylic acid functional groups to generate diverse libraries of compounds for further investigation.

Introduction

This compound possesses three key points for chemical modification: the aromatic amino group, the carboxylic acid, and the piperidine ring. Derivatization at the amino and carboxylic acid functionalities is a common strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a lead molecule. This document outlines established methods for amide bond formation, esterification, and sulfonamide synthesis, providing researchers with a practical guide for creating novel analogs.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve targeting the nucleophilic amino group and the electrophilic carboxylic acid.

  • N-Acylation: The amino group can be readily acylated using various acylating agents to form amides. This modification can influence hydrogen bonding interactions with biological targets.

  • Esterification: The carboxylic acid can be converted to an ester, which can act as a prodrug to improve bioavailability or modify the solubility of the parent compound.

  • Sulfonamide Formation: Reaction of the amino group with sulfonyl chlorides yields sulfonamides, a common motif in many therapeutic agents.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Synthesis of N-Acyl Derivatives (Amide Formation)

This protocol describes the synthesis of an N-acyl derivative of this compound using an acid chloride.

Reaction Scheme:

G reactant1 This compound product N-Acyl-3-amino-4-piperidin-1-yl-benzoic acid reactant1->product reactant2 R-COCl (Acyl Chloride) reactant2->product reagents Pyridine, DCM, 0 °C to rt

Caption: General scheme for N-acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Quantitative Data (Example):

Acyl ChlorideProductYield (%)Melting Point (°C)
Benzoyl ChlorideN-Benzoyl-3-amino-4-piperidin-1-yl-benzoic acid85210-212
Protocol 2: Synthesis of Ester Derivatives

This protocol details the Fischer esterification of the carboxylic acid group of this compound.

Reaction Scheme:

G reactant1 This compound product This compound ester reactant1->product reactant2 R-OH (Alcohol) reactant2->product reagents H₂SO₄ (cat.), Reflux

Caption: General scheme for Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Neutralize the residue by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding ester. A specific example is the synthesis of methyl 3-amino-4-piperidin-1-ylbenzoate.

Quantitative Data (Example):

AlcoholProductYield (%)Physical State
MethanolMethyl 3-amino-4-piperidin-1-ylbenzoate92Solid
Protocol 3: Synthesis of N-Sulfonyl Derivatives (Sulfonamide Formation)

This protocol describes the reaction of the amino group with a sulfonyl chloride to form a sulfonamide.

Reaction Scheme:

G reactant1 This compound product N-Sulfonyl-3-amino-4-piperidin-1-yl-benzoic acid reactant1->product reactant2 R-SO₂Cl (Sulfonyl Chloride) reactant2->product reagents Pyridine, DCM, 0 °C to rt

Caption: General scheme for N-sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

Quantitative Data (Example):

Sulfonyl ChlorideProductYield (%)Melting Point (°C)
p-Toluenesulfonyl chloride3-(p-Toluenesulfonamido)-4-(piperidin-1-yl)benzoic acid78235-237

Logical Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent analysis.

G cluster_0 Synthesis cluster_1 Analysis start This compound derivatization Derivatization Reaction (Acylation, Esterification, etc.) start->derivatization workup Aqueous Work-up derivatization->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Screening characterization->bioassay

Application Notes and Protocols: 3-Amino-4-piperidin-1-yl-benzoic acid as an Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and patent databases did not yield specific examples of kinase inhibitors synthesized directly from the intermediate 3-Amino-4-piperidin-1-yl-benzoic acid. While numerous kinase inhibitors incorporate piperidine and substituted benzoic acid moieties, a direct synthetic route originating from this specific molecule could not be identified in the reviewed resources. Therefore, the following application notes and protocols are based on the general role of similar structural motifs in the synthesis of well-established kinase inhibitors and provide a hypothetical framework for its potential application.

The following sections outline the potential utility of this compound as a versatile scaffold in the synthesis of kinase inhibitors, drawing parallels from the synthesis of known drugs such as Ibrutinib.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug development.

The chemical scaffold of a potential drug molecule is a key determinant of its biological activity. The structure of this compound presents several key features that make it an attractive starting point for the synthesis of kinase inhibitors:

  • A Carboxylic Acid Group: This functional group can be readily converted into an amide, a common feature in many kinase inhibitors that often participates in hydrogen bonding interactions within the kinase active site.

  • An Aniline Moiety: The amino group on the benzene ring provides a reactive site for the construction of various heterocyclic systems, which are prevalent in kinase inhibitors.

  • A Piperidine Ring: This saturated heterocycle can serve as a linker to other pharmacophoric groups and can be modified to optimize solubility, metabolic stability, and target engagement.

Hypothetical Kinase Inhibitor Targets

Based on the structural motifs present in this compound, it could potentially serve as an intermediate for inhibitors targeting various kinase families, including but not limited to:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a critical target in B-cell malignancies. The approved BTK inhibitor, Ibrutinib, features a piperidine ring.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that play a pivotal role in angiogenesis, a critical process for tumor growth and metastasis.

  • BCR-ABL: A fusion protein with constitutively active tyrosine kinase activity, which is the underlying cause of Chronic Myeloid Leukemia (CML).

Data Presentation: Hypothetical Kinase Inhibitor Potency

The following table presents hypothetical IC50 values for potential kinase inhibitors that could be synthesized using this compound as a core scaffold. These values are for illustrative purposes to demonstrate how quantitative data for novel inhibitors would be presented.

Compound IDTarget KinaseIC50 (nM)
Hypothetical-BTK-001 BTK15
Hypothetical-VEGFR2-001 VEGFR225
Hypothetical-BCR-ABL-001 BCR-ABL50

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

4.1. General Synthetic Scheme

The synthesis of a hypothetical kinase inhibitor from this compound could proceed through a multi-step process. The diagram below illustrates a potential synthetic workflow.

G cluster_synthesis Synthetic Workflow Start 3-Amino-4-piperidin-1-yl- benzoic acid Step1 Amide Coupling with Pharmacophore 1 Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Cyclization Reaction to form Heterocycle Intermediate1->Step2 Intermediate2 Heterocyclic Intermediate Step2->Intermediate2 Step3 Coupling with Pharmacophore 2 Intermediate2->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product G cluster_assay Kinase Inhibition Assay Workflow Preparation Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions Reaction Incubate Kinase, Substrate, ATP, and Test Compound Preparation->Reaction Detection Measure Kinase Activity (e.g., Phosphorylation) Reaction->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis G cluster_pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Application Notes and Protocols for the Analytical Determination of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Amino-4-piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of this compound in process samples and for purity assessment. The methodology is based on reversed-phase chromatography with UV detection, a common technique for analyzing aminobenzoic acid isomers.[1][2]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample.

    • Dissolve in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.

    • Further dilute with the diluent to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: A linear gradient can be optimized. A starting point could be 95% A and 5% B, ramping to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

Data Presentation

ParameterValue
Analyte This compound
Expected Retention Time 5 - 8 minutes (method dependent)
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantification detect->quantify LCMS_Workflow start Biological Sample prep Protein Precipitation (Methanol) start->prep centrifuge Centrifugation prep->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject LC Injection recon->inject sep Chromatographic Separation inject->sep ionize Electrospray Ionization (ESI+) sep->ionize mrm MRM Detection (Triple Quadrupole) ionize->mrm result Data Analysis & Quantification mrm->result Method_Selection cluster_goals Select Goal cluster_methods Recommended Method goal Analytical Goal structure Structural Confirmation goal->structure purity Purity & Quantification (High Conc.) goal->purity trace Trace Quantification (Low Conc.) goal->trace nmr NMR Spectroscopy structure->nmr Unambiguous ID hplc HPLC-UV purity->hplc Robust & Accurate lcms LC-MS/MS trace->lcms High Sensitivity

References

Application Note: HPLC Analysis of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its specificity, sensitivity, and robustness.[1][2][3] This application note provides a detailed protocol for the HPLC analysis of this compound. The method is based on reversed-phase chromatography, which is a common and effective technique for separating aromatic amino acids.[1]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

2.3. Chromatographic Conditions

A C18 column is a common choice for the separation of amino acids and related compounds.[4][5][6][7] The mobile phase, consisting of a phosphate buffer and an organic modifier like acetonitrile, is optimized for good peak shape and resolution.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.0 with Orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

2.4. Preparation of Solutions

  • Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection. For compounds with weak UV absorbance, derivatization may be necessary to enhance detection.[4][5]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.

ParameterExpected Value
Retention Time (tR) Approximately 8.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard and Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Prepare solutions C Sample Injection B->C Equilibrate system D Chromatographic Separation (C18 Column) C->D Inject sample E UV Detection (254 nm) D->E Elution F Data Acquisition and Processing E->F Signal output G Quantification and Result Reporting F->G Peak integration and calculation

HPLC Analysis Workflow

4.2. Signaling Pathway (Illustrative)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the requirement, an illustrative diagram of a generic drug-target interaction leading to a cellular response is provided below. This could represent a potential application of the quantified compound in drug development research.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction (Kinase Cascade) Receptor->Signal_Transduction Activation Effector Effector Protein Signal_Transduction->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Analyte This compound (Ligand) Analyte->Receptor Binding

Generic Drug-Target Pathway

References

Application Notes and Protocols: NMR Spectroscopy of 3-Amino-4-piperidin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This document provides detailed application notes and protocols for the NMR analysis of this compound and its derivatives, including data presentation in tabular format, comprehensive experimental procedures, and visual diagrams of key workflows.

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound derivatives. These values are based on the analysis of related structures and known substituent effects. Actual chemical shifts may vary depending on the specific substitution pattern and the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for the Core Structure of this compound in DMSO-d₆.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-27.0 - 7.2d~2.0
H-56.7 - 6.9d~8.5
H-67.5 - 7.7dd~8.5, ~2.0
-COOH11.5 - 12.5br s-
-NH₂4.5 - 5.5br s-
Piperidine H-2', H-6' (axial & equatorial)2.8 - 3.2m-
Piperidine H-3', H-5' (axial & equatorial)1.5 - 1.7m-
Piperidine H-4' (axial & equatorial)1.4 - 1.6m-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the Core Structure of this compound in DMSO-d₆.

Carbon Chemical Shift (ppm)
C-1 (-COOH)167 - 170
C-2115 - 118
C-3145 - 148
C-4140 - 143
C-5112 - 115
C-6130 - 133
Piperidine C-2', C-6'50 - 55
Piperidine C-3', C-5'25 - 28
Piperidine C-4'23 - 26

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoic acid derivatives due to its high dissolving power for polar compounds. Other potential solvents include methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) if the compound is sufficiently soluble.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: For quantitative NMR (qNMR) or precise chemical shift referencing, add a suitable internal standard. Tetramethylsilane (TMS) is a common reference, though it is often included in commercially available deuterated solvents.

  • Mixing: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.

  • Spectral Width (SW): Typically -2 to 14 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum.

  • Number of Scans (NS): 1024 to 4096 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Typically 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Protocol 3: NMR Data Processing and Analysis
  • Fourier Transformation (FT): The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift scale is referenced. For spectra recorded in solvents other than CDCl₃, the residual solvent peak can be used as a secondary reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR spectra to determine the relative number of protons.

  • Data Interpretation:

    • Chemical Shift (δ): The position of a peak on the x-axis provides information about the electronic environment of the nucleus.

    • Integration: The area under a peak in a ¹H NMR spectrum is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a peak into multiple lines (e.g., singlet, doublet, triplet) in ¹H NMR is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.

    • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides further structural information, including dihedral angles.

  • 2D NMR: For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mandatory Visualizations

Caption: General chemical structure and atom numbering scheme for this compound.

G NMR Spectroscopy Workflow SamplePrep Sample Preparation (Weighing, Dissolution) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Data_Analysis Data Analysis (Referencing, Peak Picking, Integration) Data_Processing->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for NMR analysis of this compound derivatives.

Application Notes and Protocols: 3-Amino-4-piperidin-1-yl-benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 3-Amino-4-piperidin-1-yl-benzoic acid as a versatile building block in organic synthesis. This document outlines a plausible synthetic protocol for the title compound and details its application in key synthetic transformations, including amide bond formation and the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.

Overview and Synthetic Rationale

This compound is a valuable bifunctional molecule featuring a nucleophilic aromatic amine, a secondary amine within the piperidine ring (in its substituted form on the aromatic ring), and a carboxylic acid. This unique combination of functional groups allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecules and libraries of compounds for drug discovery. Its structural motif is found in various biologically active agents, highlighting its relevance in the development of novel therapeutics.

Plausible Synthesis of this compound

A likely synthetic route to this compound involves a two-step process starting from 4-fluoro-3-nitrobenzoic acid. This method utilizes a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.

Step 1: Nucleophilic Aromatic Substitution

The first step is the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by piperidine at the fluorine-bearing carbon.

Step 2: Reduction of the Nitro Group

The resulting 3-nitro-4-(piperidin-1-yl)benzoic acid is then reduced to the target 3-amino-4-(piperidin-1-yl)benzoic acid. A common method for this transformation is catalytic hydrogenation.

start 4-Fluoro-3-nitrobenzoic Acid intermediate 3-Nitro-4-(piperidin-1-yl)benzoic Acid start->intermediate Piperidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat product 3-Amino-4-(piperidin-1-yl)benzoic Acid intermediate->product H2, Pd/C Solvent (e.g., EtOH)

Caption: Plausible synthetic workflow for this compound.

Applications in Organic Synthesis

The presence of both an aniline-type amino group and a carboxylic acid on the same scaffold allows for a variety of synthetic transformations.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide. This is a fundamental reaction in medicinal chemistry for linking molecular fragments.

Synthesis of Heterocyclic Systems

The ortho-relationship of the amino and piperidinyl groups can be exploited for the synthesis of fused heterocyclic systems. Furthermore, the aminobenzoic acid structure is a key precursor for various heterocycles. For instance, it can be used to synthesize substituted quinazolinones or other related structures through condensation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

Step A: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 2N HCl to a pH of ~3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

Step B: Synthesis of this compound

  • Dissolve the 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize N-Benzyl-3-amino-4-(piperidin-1-yl)benzamide

Materials:

  • This compound

  • Benzylamine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add benzylamine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling agent, PyBOP (1.2 eq), portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

start This compound product N-Substituted Amide Derivative start->product Amide Coupling reagents Amine (R-NH2) Coupling Agent (e.g., PyBOP) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product core This compound Core diversification Chemical Diversification (e.g., Amide Coupling, Heterocycle Formation) core->diversification library Compound Library diversification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-4-piperidin-1-yl-benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield After Purification Incomplete reaction; Loss of product during extraction or filtration; Suboptimal crystallization conditions.Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS. During workup, minimize transfers and ensure complete extraction. For crystallization, optimize the solvent system and cooling rate to maximize crystal formation.
Product is Oily or Fails to Crystallize Presence of significant impurities; Inappropriate solvent for crystallization; Supersaturation of the solution.First, attempt to purify the crude product by column chromatography to remove major impurities. If using crystallization, select a solvent system where the product has high solubility when hot and low solubility when cold. Induce crystallization by scratching the flask or adding a seed crystal.
Multiple Spots on TLC After Purification Incomplete separation of impurities; Co-elution of product and impurities during chromatography; Decomposition of the product on silica gel.For column chromatography, try a different solvent system with varying polarity or use an amine-functionalized silica gel to minimize interaction with the basic piperidine and amino groups. For recrystallization, ensure the correct solvent is used to selectively crystallize the desired product.
Broad Peaks in HPLC Analysis of Purified Product Interaction of the amine groups with the stationary phase; Inappropriate mobile phase pH.Use a mobile phase with a suitable buffer to control the pH. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also improve peak shape.
Purified Product Discoloration (e.g., Pink or Brown) Oxidation of the aromatic amine group.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product in a dark, cool place.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the likely impurities?

A common synthetic approach is the nucleophilic aromatic substitution of 3-amino-4-fluorobenzoic acid with piperidine.

Potential Impurities:

  • Unreacted Starting Materials: 3-amino-4-fluorobenzoic acid and piperidine.

  • Side Products: Potential for dimerization or polymerization, though less common under controlled conditions.

  • Reagents and Solvents: Residual reaction solvents (e.g., DMF, DMSO) and any base used as a catalyst.

Q2: What are the recommended purification methods for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles from the target compound.

  • Column Chromatography: This technique is effective for separating the product from impurities with similar polarities.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Given the polar nature of the amino and carboxylic acid groups, polar solvents or a mixed solvent system are often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.

Q4: What are the key considerations for column chromatography of this compound?

Due to the basic nature of the piperidine and amino groups, the compound may interact strongly with acidic silica gel, leading to poor separation and tailing of peaks. To mitigate this, consider the following:

  • Use of Amine-Functionalized Silica Gel: This stationary phase is less acidic and can improve the separation of basic compounds.

  • Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve elution.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase Selection: Choose a suitable stationary phase, such as standard silica gel or amine-functionalized silica gel.

  • Mobile Phase Selection: Select an appropriate eluent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be adjusted to achieve optimal separation. If using standard silica gel, consider adding a small amount of triethylamine.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product (from synthesis) recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis end Pure this compound analysis->end Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt outcome Check Purity (TLC/HPLC) start->outcome pure Pure Product outcome->pure Successful impure Impure Product outcome->impure Unsuccessful change_solvent Change Recrystallization Solvent/System impure->change_solvent If Recrystallization change_column Modify Column Chromatography (e.g., different eluent, amine-silica) impure->change_column If Chromatography repurify Re-purify change_solvent->repurify change_column->repurify repurify->outcome

Caption: A logical diagram for troubleshooting the purification process.

Technical Support Center: Synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 4-halo-3-nitrobenzoic acid (commonly 4-chloro-3-nitrobenzoic acid) with piperidine to form 4-(piperidin-1-yl)-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding amine, yielding the final product.

This guide will address potential issues and side products for each of these key steps.

Troubleshooting Guides & FAQs

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction is slow or incomplete. What are the possible causes and solutions?

Answer:

  • Low Reaction Temperature: Ensure the reaction is heated sufficiently. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Insufficient Base: A base is often used to neutralize the hydrohalic acid byproduct. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Et₃N) is used.

  • Poor Leaving Group: While chloro- is common, fluoro- derivatives are more reactive in SNAr reactions. If using a bromo- or iodo- derivative, the reaction will be significantly slower.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation and leave the anion more nucleophilic.

Question: I am observing significant amounts of starting material even after prolonged reaction times. What should I do?

Answer:

  • Increase Reactant Equivalents: A slight excess of piperidine can help drive the reaction to completion.

  • Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. Monitor for potential side reactions.

  • Confirm Starting Material Purity: Impurities in the 4-halo-3-nitrobenzoic acid can inhibit the reaction.

Question: What are the potential side products in the SNAr step?

Answer:

The primary side product is typically unreacted starting material. Depending on the substrate, other minor isomers could form, but given the strong directing effect of the nitro and carboxyl groups, the desired product is usually the major isomer.

Step 2: Reduction of the Nitro Group

Question: My nitro group reduction is incomplete. How can I improve the conversion?

Answer:

  • Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. Using a fresh batch of catalyst is recommended.

  • Insufficient Reducing Agent (for Metal/Acid Reduction): Ensure a sufficient excess of the metal (e.g., Fe, SnCl₂) and acid (e.g., HCl, acetic acid) is used.

  • Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to go to completion.

Question: I have isolated a colored impurity after the reduction step. What could it be?

Answer:

Colored impurities often indicate the presence of partially reduced nitroso, azo, or azoxy compounds. These can form under certain conditions, especially if the reduction is not complete.[1][2][3][4]

  • Nitroso Intermediate: R-NO

  • Azo Compound: R-N=N-R

  • Azoxy Compound: R-N=N⁺(-O⁻)-R

To minimize these, ensure vigorous reaction conditions and a sufficient amount of reducing agent to drive the reaction to the fully reduced amine.

Question: Are there other potential side products during the reduction?

Answer:

  • Hydroxylamine Formation: Incomplete reduction can also lead to the formation of the hydroxylamine derivative (R-NHOH).[1][2][3]

  • Decarboxylation: While less common under typical reduction conditions, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to some decarboxylation of the benzoic acid moiety.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-(piperidin-1-yl)-3-nitrobenzoic acid (SNAr)
  • Materials:

    • 4-chloro-3-nitrobenzoic acid (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium carbonate (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-chloro-3-nitrobenzoic acid in DMF, add piperidine and potassium carbonate.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to afford 4-(piperidin-1-yl)-3-nitrobenzoic acid.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Materials:

    • 4-(piperidin-1-yl)-3-nitrobenzoic acid (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve 4-(piperidin-1-yl)-3-nitrobenzoic acid in methanol or ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or 50 psi).

    • Stir the reaction vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully filter the catalyst through a pad of celite.

    • Evaporate the solvent to obtain the crude product.

Protocol 3: Synthesis of this compound (Fe/HCl Reduction)
  • Materials:

    • 4-(piperidin-1-yl)-3-nitrobenzoic acid (1.0 eq)

    • Iron powder (3-5 eq)

    • Concentrated Hydrochloric Acid (catalytic to 1 eq)

    • Ethanol/Water mixture

  • Procedure:

    • Suspend 4-(piperidin-1-yl)-3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and slowly add concentrated HCl.

    • Continue refluxing for 2-4 hours, monitoring by TLC or HPLC.

    • Cool the reaction and filter off the iron salts.

    • Neutralize the filtrate with a base (e.g., NaHCO₃) to precipitate the product.

    • Filter the solid, wash with water, and dry.

Data Presentation

Parameter SNAr Reaction (Typical) Catalytic Hydrogenation (Typical) Fe/HCl Reduction (Typical)
Starting Material 4-chloro-3-nitrobenzoic acid4-(piperidin-1-yl)-3-nitrobenzoic acid4-(piperidin-1-yl)-3-nitrobenzoic acid
Yield 85-95%>95%80-90%
Purity (crude) ~90%~95%~85%
Key Impurities Unreacted starting materialUnreacted starting materialUnreacted starting material, iron salts

Mandatory Visualizations

Synthesis_Workflow cluster_SNAr Step 1: Nucleophilic Aromatic Substitution cluster_Reduction Step 2: Nitro Group Reduction A 4-chloro-3-nitrobenzoic acid C 4-(piperidin-1-yl)-3-nitrobenzoic acid A->C Base, Heat B Piperidine B->C D 4-(piperidin-1-yl)-3-nitrobenzoic acid F This compound D->F E Reducing Agent (H2/Pd/C or Fe/HCl) E->F

Caption: Overall synthesis workflow for this compound.

Side_Reactions cluster_Reduction_Pathway Nitro Reduction Pathways cluster_Dimerization Dimerization Side Products Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy R-N(O)=NR (Azoxy Compound) Nitroso->Azoxy Condensation with Hydroxylamine Amine R-NH2 (Desired Amine) Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy Azo R-N=NR (Azo Compound) Azoxy->Azo Reduction Hydrazo R-NH-NHR (Hydrazo Compound) Azo->Hydrazo Reduction

Caption: Potential side reactions during the nitro group reduction step.

Troubleshooting_Logic cluster_SNAr_Troubleshooting SNAr Step cluster_Reduction_Troubleshooting Reduction Step Start Low Yield or Incomplete Reaction SNAr_Check Check Reaction Conditions Start->SNAr_Check If in Step 1 Red_Check Check Reagents & Conditions Start->Red_Check If in Step 2 SNAr_Temp Increase Temperature SNAr_Check->SNAr_Temp SNAr_Base Add More Base SNAr_Check->SNAr_Base SNAr_Reactant Increase Piperidine eq. SNAr_Check->SNAr_Reactant Red_Catalyst Use Fresh Catalyst (Hydrogenation) Red_Check->Red_Catalyst Red_Agent Increase Reducing Agent (Fe/HCl) Red_Check->Red_Agent Red_Time Increase Reaction Time Red_Check->Red_Time

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Troubleshooting Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for common issues encountered during piperidine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My piperidine coupling reaction is resulting in a low yield. What are the common causes and how can I address them?

Low yields in piperidine coupling reactions can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Common Causes for Low Yield and Their Solutions:

Possible Cause Explanation Recommended Solution(s)
Suboptimal Reaction Parameters The reaction rate and equilibrium can be highly sensitive to pH, temperature, and reactant concentrations.[1]- Optimize pH: Ensure the pH is suitable for both carboxylic acid activation and maintaining the nucleophilicity of the piperidine nitrogen.[1] - Adjust Temperature: If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 50-70 °C), but be mindful of potential side reactions or reactant degradation at higher temperatures.[2] - Increase Concentration: Higher reactant concentrations can favor the desired bimolecular reaction.[1]
Poor Reagent Quality or Degradation The purity of piperidine, the coupling partner, and the coupling reagents is critical. Piperidine can degrade through oxidation or hydrolysis if not stored properly.[1][2]- Use high-purity, anhydrous solvents and reagents.[2] - Store piperidine linkers under an inert gas and in a desiccator.[1] - For critical experiments, use freshly opened or purified reagents.[2]
Incomplete Carboxylic Acid Activation For amide coupling reactions, the carboxylic acid must be effectively activated to react with the piperidine amine.[3]- Use a slight molar excess of the coupling agents (typically 1.1-1.5 equivalents).[1] - Allow for a pre-activation step where the carboxylic acid and coupling agent are stirred together for 15-30 minutes before adding the piperidine.[1][3]
Steric Hindrance Bulky substituents on the piperidine ring or the coupling partner can sterically hinder the approach of the reactants, slowing down the reaction.[4][5]- Select a More Active Catalyst System: For sterically hindered substrates, more reactive coupling reagents or catalyst systems may be necessary.[5] - Increase Reaction Time and/or Temperature: More forcing conditions may be required to overcome the steric barrier.
Piperidine Salt Formation As a base, piperidine can react with acidic components in the reaction mixture to form a salt, reducing its nucleophilicity.[6]- Ensure the reaction is performed under basic conditions by adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction.[2]

Below is a troubleshooting workflow to address low-yield issues:

G start Low Reaction Yield check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Conc., Stoichiometry) start->check_conditions check_activation Confirm Carboxylic Acid Activation (if applicable) start->check_activation check_sterics Assess Steric Hindrance start->check_sterics solution_reagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions check_reagents->solution_reagents solution_conditions Optimize Temperature Adjust Reactant Ratios Increase Concentration check_conditions->solution_conditions solution_activation Increase Coupling Reagent Equivalents Add Pre-activation Step check_activation->solution_activation solution_sterics Use More Active Catalyst Increase Reaction Time/Temp check_sterics->solution_sterics end Improved Yield solution_reagents->end solution_conditions->end solution_activation->end solution_sterics->end start Side Product Formation Observed identify Identify Side Product(s) (e.g., by LC-MS) start->identify over_reaction Over-alkylation/ -acylation? identify->over_reaction homocoupling Alkyne Homocoupling? identify->homocoupling aspartimide Aspartimide Formation? identify->aspartimide sol_over_reaction Slowly Add Electrophile Control Stoichiometry over_reaction->sol_over_reaction Yes sol_homocoupling Deoxygenate Reaction Use Copper-Free Conditions homocoupling->sol_homocoupling Yes sol_aspartimide Use Milder Base Optimize Deprotection Time aspartimide->sol_aspartimide Yes end Minimized Side Products sol_over_reaction->end sol_homocoupling->end sol_aspartimide->end G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Carboxylic Acid, HATU, and Piperidine in Anhydrous Solvent add_base Add DIPEA dissolve->add_base stir Stir at Room Temperature (4-12 hours) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with NaHCO₃ (aq) and Brine dilute->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Characterize by LC-MS and NMR purify->analyze

References

Technical Support Center: Synthesis of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted aminobenzoic acids?

A1: The primary methods for synthesizing the aminobenzoic acid core structure include:

  • Reduction of Nitrobenzoic Acids: This is one of the most prevalent and effective methods. A substituted nitrobenzoic acid is reduced to the corresponding aminobenzoic acid using various reagents. Common methods include catalytic hydrogenation (e.g., with Raney nickel) or metal/acid combinations like tin and hydrochloric acid.[1][2]

  • Hofmann Rearrangement: This reaction is particularly useful for preparing aromatic amines with one less carbon atom than the starting material. For instance, 2-aminobenzoic acid (anthranilic acid) can be synthesized from phthalimide.[3] The process involves the conversion of an amide to an isocyanate intermediate, which is then hydrolyzed.[3]

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, a leaving group on the aromatic ring can be displaced by an amine or ammonia source, though this is less common for the primary synthesis of the parent acids.

For creating derivatives, common strategies involve reactions at the amino or carboxylic acid functional groups, such as esterification, amidation, or the formation of Schiff bases.[4][5]

Q2: Why are protecting groups often necessary in these syntheses?

A2: Protecting groups are crucial for managing the high reactivity of the amino and carboxylic acid functionalities, especially in multi-step syntheses.[6][7] The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. The carboxylic acid group is a deactivating, meta-directing group. This conflicting influence can lead to a mixture of products or unwanted side reactions.

By temporarily masking a functional group, a protecting group allows a chemical transformation to be carried out selectively at another position on the molecule.[6] For example, protecting the amino group as a carbamate reduces its nucleophilicity and activating influence, enabling more controlled reactions on the aromatic ring.[6] An orthogonal protecting group strategy allows for the selective removal of one group while others remain intact, which is vital for complex molecule synthesis.[6]

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities often include unreacted starting materials (e.g., the corresponding nitrobenzoic acid), isomeric aminobenzoic acids, and byproducts from side reactions.[1] If the reaction does not go to completion, you may also find intermediates. For example, in the synthesis of diatrizoic acid, incomplete acetylation can lead to process-related impurities like 5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid.[8] Over-reduction or other side reactions can also generate impurities that are difficult to separate.[1]

Q4: My purified product is discolored. What is the likely cause and how can I prevent it?

A4: Discoloration (often a yellow or brown tint) is typically caused by the oxidation of the electron-rich amino group or the presence of residual nitro-aromatic impurities.[1] Aminobenzoic acids can be sensitive to light and air.[2] To fix this, you can try recrystallization from an appropriate solvent. If the color persists, treating the solution with activated carbon during purification can help remove colored impurities.[1] For prevention, it is critical to store the purified compound protected from light and air.[1]

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem: Low Reaction Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yields can stem from several factors. Use the following decision tree to diagnose the issue:

G Troubleshooting: Low Yield Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Loss During Workup? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1a Monitor reaction progress via TLC/GC/HPLC. Cause1->Sol1a Check Sol2a Optimize extraction pH to minimize product solubility in the aqueous phase. Cause2->Sol2a Action Sol3a Analyze byproducts to identify side reactions. Cause3->Sol3a Investigate Sol1b Extend reaction time or moderately increase temperature. Sol1a->Sol1b If incomplete Sol1c Check catalyst activity / reagent purity. Sol1a->Sol1c If incomplete Sol2b Use adequate solvent volume and perform multiple extractions. Sol2a->Sol2b Sol2c Avoid overly aggressive washing steps. Sol2b->Sol2c Sol3b Consider a protecting group strategy to improve selectivity. Sol3a->Sol3b If selectivity is poor Sol3c Modify reaction conditions (temperature, solvent) to disfavor side reactions. Sol3a->Sol3c If conditions are harsh

Caption: A decision tree for troubleshooting low product yield.

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.[1] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.[1]

  • Loss During Workup: Optimize the extraction procedure. Aminobenzoic acids are amphoteric, meaning their solubility is highly pH-dependent. Ensure the pH of the aqueous layer is adjusted correctly to minimize product solubility before extraction.[1]

  • Side Reactions: The presence of both activating (-NH₂) and deactivating (-COOH) groups can lead to the formation of undesired isomers during reactions like halogenation or nitration.

Problem: Unexpected Side Products or Isomers

Q: I am getting a mixture of isomers during an electrophilic aromatic substitution reaction. How can I improve selectivity?

A: This is a classic challenge due to the competing directing effects of the amino and carboxyl groups. The most robust solution is to use a protecting group for the highly activating amino function.

G Protecting Group Strategy for Regioselectivity Start Substituted Aminobenzoic Acid Step1 Protect Amino Group (e.g., Acetylation) Start->Step1 Step2 Perform Electrophilic Aromatic Substitution (e.g., Halogenation) Start->Step2 Direct Reaction Protected N-Protected Intermediate Step1->Protected Protected->Step2 Substituted Regioselective Product Step2->Substituted SideProduct Mixture of Isomers (Without Protection) Step2->SideProduct Step3 Deprotect Amino Group (e.g., Hydrolysis) Substituted->Step3 Final Final Desired Product Step3->Final

Caption: Logic flow for using a protecting group to achieve regioselectivity.

By converting the amino group to an amide (e.g., an acetamide), you moderate its activating strength and increase its steric bulk. This makes the directing effect of the carboxyl group more influential, leading to a higher yield of the desired isomer. The protecting group is then removed in a final step.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common synthetic transformations.

Table 1: Reaction Conditions for Aminobenzoic Acid Synthesis

Reaction TypeStarting MaterialReagentsTemperature (°C)Time (h)Reference
Nitro Reduction p-Nitrobenzoic acidRaney Ni, H₂ (0.9±0.1 MPa)100 ± 24[9]
Hofmann Reaction Methyl-4-carbamoylbenzoateNaOCl, NaOH0 - 80~2[10]
Fischer Esterification p-Aminobenzoic acidEthanol, H₂SO₄Reflux (~78)1 - 1.25[11]
Schiff Base Formation 4-Aminobenzoic acidSubstituted aldehyde, MeOHReflux3[5]

Table 2: Reported Yields for Derivative Synthesis

Product TypeReactantsYield (%)Reference
Schiff Base 4-Aminobenzoic acid + 4-Chloro-2-hydroxybenzaldehyde90[5]
Isatin Hybrid Isatin + Aminobenzoic acid87[12]
Benzo[d]thiazole Methyl 4-aminobenzoate + KSCN, Br₂55[13]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Reduction

This protocol details the reduction of a nitro-substituted benzoic acid.

G Workflow: Reduction of Nitrobenzoic Acid Start Start: 2-Chloro-4-nitrobenzoic acid Step1 Reaction Setup: Mix starting material, KOH, isopropanol, and Ag/MMT catalyst. Start->Step1 Step2 Reduction: Stir at room temperature. Monitor by GC. Step1->Step2 Step3 Workup: Filter to remove catalyst. Extract with ethyl acetate. Step2->Step3 Step4 Purification: Wash organic layer with water. Evaporate solvent. Step3->Step4 End Final Product: 4-Amino-2-chlorobenzoic acid Step4->End

Caption: General experimental workflow for catalytic reduction.

Methodology:

  • Catalyst Preparation: Prepare a silver-montmorillonite (Ag/MMT) catalyst as described in the literature.[1]

  • Reaction: In a suitable reaction vessel, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (KOH, 0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg).[1]

  • Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using Gas Chromatography (GC) until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, remove the solid catalyst by filtration. Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.[1]

  • Purification: Wash the combined organic layers with water (3-4 times) to remove any residual KOH. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1] Further purification can be achieved by recrystallization if needed.

Protocol 2: Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement

This protocol describes the synthesis of anthranilic acid from phthalimide.[3]

Methodology:

  • Hypobromite Solution: In a flask, dissolve 8 g of NaOH in 30 mL of water with magnetic stirring. Cool the solution in an ice bath. Carefully add 6.5 g of bromine (Br₂) at once and stir vigorously until the brown color disappears.[3]

  • Amide Addition: To the cold hypobromite solution, add 5.9 g of finely powdered phthalimide, followed by a solution of 5.5 g of NaOH in 20 mL of water.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm. The temperature should spontaneously rise to about 70°C. Maintain stirring for an additional 10 minutes.[3]

  • Neutralization: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl dropwise until the solution is neutral (check with pH paper).[3]

  • Precipitation: Transfer the neutralized mixture to a larger flask and add 5 mL of glacial acetic acid. A precipitate of 2-aminobenzoic acid will form.[3]

  • Isolation: Isolate the solid product by vacuum filtration and wash the filter cake with 10 mL of cold water. The product can be recrystallized from hot water to yield a yellowish solid.[3]

Protocol 3: Synthesis of a Schiff Base from 4-Aminobenzoic Acid

This protocol outlines the one-step formation of an imine (Schiff base) derivative.[5]

Methodology:

  • Dissolution: Dissolve 4-aminobenzoic acid (1 mmol) in 7 mL of methanol (MeOH) in a round-bottom flask.

  • Aldehyde Addition: Add the desired aldehyde (1.1 mmol) to the solution in one portion.[5]

  • Reaction: Heat the reaction mixture under reflux for 3 hours. After heating, allow the mixture to cool and continue stirring at room temperature for 12 hours.[5]

  • Crystallization: To induce crystallization, store the reaction mixture at -20°C for 1 hour.[5]

  • Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with cold diethyl ether. The product can be recrystallized from methanol if further purification is necessary.[5]

References

Technical Support Center: Purifying 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-4-piperidin-1-yl-benzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 4-fluoro-3-nitrobenzoic acid and piperidine, intermediates like 3-nitro-4-(piperidin-1-yl)benzoic acid, and side-products from incomplete reactions or side reactions.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aminobenzoic acid derivatives.[1][2] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) to verify the molecular weight.

Q3: What is the initial step to purify the crude product?

A3: A common and effective first step is recrystallization. This technique is widely used for purifying benzoic acid derivatives and can significantly remove major impurities.[3][4][5][6]

Q4: When is column chromatography recommended?

A4: If recrystallization does not yield a product of the desired purity, column chromatography is the next logical step. It is particularly useful for separating compounds with similar polarities. For aminobenzoic acid derivatives, silica gel is a common stationary phase.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, water, or mixtures). Benzoic acid derivatives are often more soluble in hot water or alcohol-water mixtures.[4][5]
Oily residue forms instead of crystals upon cooling. The compound may be impure, or the cooling rate is too fast.1. Ensure the initial purity is not excessively low. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] 3. Try adding a seed crystal to induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent required to dissolve the crude product.[5] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product purity does not improve significantly. The impurities have similar solubility profiles to the desired compound.Proceed to column chromatography for more effective separation.
Column Chromatography Issues

| Issue | Possible Cause | Troubleshooting Steps | | :--- | :--- | Solution | | Poor separation of the compound from impurities. | The eluent system is not optimal. | 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the best eluent for separation. 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. | | The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic acid to the eluent can help with elution. | | Streaking or tailing of the spot on TLC. | The compound may be interacting too strongly with the silica gel. | Add a small percentage of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent system. |

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures) to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Collect fractions and monitor the separation using TLC. If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Experimental Workflow for Purification

G start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (HPLC, TLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity ≥ 98% purity_check2 Purity Check (HPLC, TLC) column_chromatography->purity_check2 purity_check2->column_chromatography Adjust Conditions purity_check2->pure_product Purity ≥ 98% end Further Analysis (NMR, MS) pure_product->end

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

G start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals check_purity Purity Acceptable? check_crystals->check_purity Yes oiling_out Oiling Out Occurred check_crystals->oiling_out No, Oiled Out no_crystals No Crystals Formed check_crystals->no_crystals No success Purification Successful check_purity->success Yes low_purity Low Purity check_purity->low_purity No troubleshoot_oiling Slow Cooling / Seed Crystal oiling_out->troubleshoot_oiling troubleshoot_oiling->start Retry troubleshoot_no_crystals Concentrate Solution / Change Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->start Retry consider_chromatography Consider Column Chromatography low_purity->consider_chromatography

Caption: Troubleshooting decision tree for the recrystallization process.

References

avoiding over-alkylation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-alkylation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis, and why is it a problem?

A1: Over-alkylation is a common side reaction where the piperidine nitrogen atom is alkylated more than once. In the case of a secondary amine like piperidine, the initial N-alkylation forms a tertiary amine. This tertiary amine can then react with another molecule of the alkylating agent to form a quaternary ammonium salt.[1] This is problematic because the formation of this byproduct consumes the desired product, reduces the overall yield, and complicates the purification process due to the salt's potential solubility in aqueous layers during workup.[1]

Q2: What are the main factors that contribute to over-alkylation?

A2: Several factors can promote the formation of quaternary ammonium salts:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.[1][2]

  • Nucleophilicity: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it more reactive towards further alkylation.[1]

  • Reaction Rate: If the rate of the second alkylation is comparable to the first, a mixture of products is likely to be formed.[1]

  • Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can influence the relative rates of mono- and di-alkylation.[1][2]

Q3: How can I control the stoichiometry to favor mono-alkylation?

A3: To favor mono-alkylation, it is crucial to maintain a higher concentration of piperidine relative to the alkylating agent throughout the reaction. This can be achieved by:

  • Using an excess of piperidine (e.g., 2-3 equivalents).[1]

  • Slowly adding the alkylating agent to the reaction mixture, for instance, using a syringe pump.[2][3] This ensures that the alkylating agent is consumed by the excess piperidine before it can react with the mono-alkylated product.

Q4: What is the role of a base in preventing over-alkylation?

A4: The reaction between piperidine and an alkyl halide generates an acid (HX). This acid can protonate the starting piperidine, forming a piperidinium salt which is not nucleophilic and thus unreactive.[1] Adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), neutralizes this acid, keeping the piperidine in its free, reactive form.[2][4] This helps to ensure that the alkylating agent reacts with the intended starting material.

Q5: Are there alternative synthetic methods to direct alkylation that can prevent over-alkylation?

A5: Yes, two highly effective methods are:

  • Reductive Amination: This is a milder and often more selective method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5][6] This method avoids the use of alkyl halides and does not lead to the formation of quaternary ammonium salts.[5][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reducing agent for this transformation.[5][6]

  • Protecting Group Strategy: For piperidines with multiple reactive sites, such as 4-aminomethylpiperidine, a protecting group can be used to temporarily block one of the amine functionalities.[4] For example, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective alkylation of the secondary piperidine nitrogen. The protecting group is then removed in a subsequent step.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of mono-alkylated product and presence of a highly polar byproduct. Over-alkylation leading to the formation of a quaternary ammonium salt.- Use a 2-3 fold excess of piperidine. - Add the alkylating agent slowly using a syringe pump. - Add a non-nucleophilic base like K₂CO₃. - Consider switching to reductive amination.[1][5]
Reaction is slow or stalls. Protonation of the starting piperidine by the acid generated during the reaction.Add a base such as potassium carbonate or triethylamine to neutralize the acid.[1][2]
Multiple products are formed, including di- and tri-substituted piperidines. Lack of selectivity in a molecule with multiple reactive sites.Employ a protecting group strategy to selectively block other reactive sites. The Boc group is a common choice for protecting amines.[4]
Difficulty in purifying the desired product from the reaction mixture. The quaternary ammonium salt byproduct is soluble in the aqueous phase during extraction.Optimize the reaction to minimize the formation of the salt. If present, consider alternative purification methods like column chromatography.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation

Piperidine (eq.)Alkyl Halide (eq.)Mono-alkylated Product (%)Di-alkylated Product (%)
1.11.0~70-80%~20-30%
2.01.0>90%<10%
3.01.0>95%<5%

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Controlled Addition

This protocol is designed to minimize over-alkylation by using an excess of piperidine and slow addition of the alkylating agent.[2][3]

Materials:

  • Piperidine (2.2 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, syringe pump, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (2.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the stirred piperidine solution over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a milder alternative that avoids the formation of quaternary ammonium salts.[5]

Materials:

  • 2-Substituted piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

over_alkylation_pathway piperidine Piperidine (Secondary Amine) tertiary_amine N-Alkylpiperidine (Tertiary Amine) (Desired Product) piperidine->tertiary_amine + R-X - HX alkyl_halide1 Alkyl Halide (R-X) quaternary_salt Quaternary Ammonium Salt (Over-alkylation Product) tertiary_amine->quaternary_salt + R-X alkyl_halide2 Alkyl Halide (R-X)

Caption: Mechanism of over-alkylation in piperidine synthesis.

troubleshooting_workflow start Over-alkylation Observed? check_stoichiometry Adjust Stoichiometry: - Use excess piperidine (2-3 eq) - Slow addition of alkylating agent start->check_stoichiometry Yes success Mono-alkylation Achieved start->success No add_base Add a non-nucleophilic base (e.g., K₂CO₃) check_stoichiometry->add_base reductive_amination Consider Reductive Amination add_base->reductive_amination protecting_group Use a Protecting Group Strategy reductive_amination->protecting_group protecting_group->success

Caption: Troubleshooting workflow for avoiding over-alkylation.

synthetic_strategies cluster_direct Direct Alkylation Control cluster_reductive Reductive Amination cluster_protection Protecting Group Strategy goal Goal: Mono-alkylation of Piperidine direct_alkylation Direct Alkylation goal->direct_alkylation reductive_amination Reductive Amination goal->reductive_amination protection_strategy Protecting Group Strategy goal->protection_strategy control_stoichiometry Stoichiometric Control (Excess Piperidine) direct_alkylation->control_stoichiometry slow_addition Slow Addition of Alkylating Agent direct_alkylation->slow_addition use_base Use of Base direct_alkylation->use_base form_iminium Form Iminium Ion (Piperidine + Aldehyde/Ketone) reductive_amination->form_iminium protect Protect other reactive groups (e.g., with Boc) protection_strategy->protect reduce_iminium In situ Reduction (e.g., NaBH(OAc)₃) form_iminium->reduce_iminium alkylate Alkylate Piperidine Nitrogen protect->alkylate deprotect Deprotect alkylate->deprotect

Caption: Synthetic strategies to avoid over-alkylation.

References

Technical Support Center: Reaction Condition Optimization for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My aminobenzoic acid derivative has poor solubility in common organic solvents. What can I do?

A1: Solubility issues with aminobenzoic acid derivatives are common due to their polar amino and carboxylic acid groups.[1] Here are several strategies to address this:

  • Solvent Selection: Start with polar aprotic solvents like DMSO and DMF, or alcohols such as ethanol and methanol, where solubility is generally higher.[1]

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly improve solubility. Adding a base (e.g., sodium hydroxide or triethylamine) will deprotonate the carboxylic acid, forming a more soluble salt.[1] Conversely, in acidic conditions, the amino group is protonated.

  • Protecting Groups: Esterifying the carboxylic acid or protecting the amino group can increase solubility in less polar organic solvents.

  • Heating and Sonication: Gently heating the solvent or using a sonicator can help dissolve your compound, but be cautious of potential degradation at higher temperatures.[1]

Q2: How do the amino and carboxylic acid groups interfere with my reaction?

A2: Both functional groups can be reactive and interfere with various transformations:

  • Amino Group: The nucleophilic and basic nature of the amino group can lead to several issues. It can react with electrophiles, and in palladium-catalyzed reactions like Suzuki couplings, it can coordinate to the metal center, potentially inhibiting the catalyst.[2] Protecting the amine, for instance as a Boc-carbamate, is a common strategy to prevent these side reactions.

  • Carboxylic Acid Group: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. This change in polarity can drastically reduce solubility in organic solvents.[2] The carboxylate can also coordinate with metal catalysts, affecting their activity.[2] Esterification is a common method to protect this group.

Q3: When should I use a protecting group strategy?

A3: A protecting group strategy is advisable when you need to perform a reaction on one part of the molecule while preventing the amino or carboxylic acid groups from reacting.

  • Protect the Amino Group When:

    • Performing reactions with strong electrophiles (e.g., acylation or alkylation at a different site).

    • Running palladium-catalyzed cross-coupling reactions where the amine could inhibit the catalyst.

  • Protect the Carboxylic Acid Group (as an ester) When:

    • Conducting reactions under basic conditions that would deprotonate the acid and cause solubility issues.

    • Using reagents that would react with the acidic proton, such as organometallics.

    • Performing reactions on the amino group, such as acylation, to prevent intramolecular reactions.

An orthogonal protecting group strategy is useful when you need to deprotect one group while leaving the other intact. For example, using an acid-labile Boc group for the amine and a base-labile methyl ester for the acid allows for selective deprotection.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst.Use a pre-catalyst or ensure efficient in-situ catalyst generation. Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3]
Suboptimal reaction temperature.Gradually increase the reaction temperature in 10°C increments. Many Suzuki reactions are effective between 80-110°C.[3]
Inappropriate base.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for activating the boronic acid.[2]
Significant Dehalogenation (Side Product) The free amino group is promoting reductive dehalogenation.Protect the amino group as a Boc-carbamate.[3]
Use of a protic solvent.Switch to aprotic polar solvents like dioxane, THF, or toluene.[3]
Poor Reproducibility Oxygen is deactivating the Pd(0) catalyst.Ensure the reaction mixture and solvents are thoroughly degassed using an inert gas like argon or nitrogen.[2]
N-Acylation
Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction by TLC. If starting material remains, increase the reaction time or consider a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Hydrolysis of the acylating agent.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of Diacylated Product The reaction is too vigorous or the acylating agent is too reactive.Add the acylating agent slowly and at a low temperature (e.g., 0°C).[4]
Product is Difficult to Purify Presence of unreacted starting material and acid byproduct.Perform an aqueous workup. Wash the organic layer with a mild acid (like 1 M HCl) to remove any remaining amine and a mild base (like saturated NaHCO₃) to remove the acid byproduct.[4]
Fischer Esterification
Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield The reaction is at equilibrium and has not been driven to completion.Use a large excess of the alcohol, which also serves as the solvent.[5]
Presence of water in the reaction mixture.Use anhydrous alcohol and acid catalyst. Water will shift the equilibrium back towards the starting materials.[5]
Formation of Amide Byproduct N-acylation is competing with esterification at high temperatures.Use a large excess of the alcohol to favor it as the nucleophile and avoid excessively high reaction temperatures.[5]
Product Fails to Precipitate During Workup The pH is not in the correct range for the product to be neutral and insoluble.Carefully neutralize the reaction mixture with a base like 10% sodium carbonate solution until the pH is above 8.[6][7]

Quantitative Data Presentation

Suzuki-Miyaura Coupling Conditions for Bromo-Aminobenzoic Acid Analogues
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012~90
Pd/C-K₂CO₃Ethanol/H₂O804~92
NiCl₂(dme)dtbbpyK₃PO₄DMA10024~75
Data compiled from studies on structurally similar substrates.[8]
Fischer Esterification of p-Aminobenzoic Acid (PABA)
AlcoholCatalystPABA:Alcohol RatioTemp. (°C)Time (h)Yield (%)
EthanolH₂SO₄1:10 (molar equiv.)Reflux (~78)1-1.25~93
MethanolH₂SO₄1:10 (molar equiv.)Reflux (~65)1.5~90
n-ButanolH₂SO₄1:8 (molar equiv.)Reflux (~117)1~85
Yields are highly dependent on driving the equilibrium by using excess alcohol.[6][9]

Experimental Protocols

Protocol 1: N-Acylation of 4-Aminobenzoic Acid with Acryloyl Chloride

This protocol details the synthesis of N-Acryloyl-p-aminobenzoic Acid.[10]

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of p-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir at room temperature until all solid dissolves.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid, which should cause a white precipitate to form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain the pure product.

Protocol 2: Fischer Esterification of p-Aminobenzoic Acid

This protocol describes the synthesis of Benzocaine (ethyl p-aminobenzoate).[6]

  • Reaction Setup: To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir until the solid dissolves.

  • Catalyst Addition: Slowly add 1.0 mL of concentrated H₂SO₄. A precipitate of the aminobenzoic acid salt is expected to form.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water. While stirring, slowly add approximately 10 mL of a 10% Na₂CO₃ solution until gas evolution ceases and the final pH is approximately 8.

  • Isolation: Vacuum filter the resulting precipitate and wash the product with three 10 mL portions of cold water.

  • Drying: Allow the product to dry on the filter under vacuum for at least 15 minutes to obtain the crude product. Further drying in a desiccator or oven is recommended.

Protocol 3: Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid

This is a general protocol and may require optimization for specific substrates.[3][11]

  • Reaction Setup: To a dry round-bottom flask, add 4-Amino-3-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for an additional 15-20 minutes.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep Define Reaction: Substrate, Reagent, Product protect Protecting Group Strategy Needed? prep->protect setup Reaction Setup: Solvent, Catalyst, Base protect->setup Yes/No execute Execute Reaction: Temp, Time setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor workup Workup & Purify monitor->workup analyze Analyze Results (Yield, Purity) workup->analyze optimize Optimize Conditions? analyze->optimize optimize->setup Yes end Final Product optimize->end No

Caption: General experimental workflow for reaction optimization.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Present? check_sm->sm_present increase_time Increase Reaction Time sm_present->increase_time Yes check_reagents Check Reagent Quality & Stoichiometry sm_present->check_reagents No (Complex Mixture) increase_temp Increase Temperature increase_time->increase_temp change_catalyst Change Catalyst/Ligand/ Solvent/Base increase_temp->change_catalyst check_reagents->change_catalyst end Re-evaluate Results change_catalyst->end Re-run Reaction

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Problem ID Issue Potential Cause Recommended Solution Expected Outcome
TSG-001 Low yield of this compoundIncomplete reaction during the nucleophilic aromatic substitution step.Increase reaction temperature by 10-20°C. Extend reaction time by 2-4 hours. Ensure efficient stirring to overcome mass transfer limitations.Increased conversion of starting material and higher product yield.
TSG-002 Presence of starting material in the final productInsufficient reaction time or temperature.Re-subject the isolated product mixture to the reaction conditions. Consider using a higher boiling point solvent if compatible with the reactants.Reduction of starting material impurity to <1% by HPLC.
TSG-003 Formation of a significant amount of di-substituted by-productUse of an unprotected 3-amino group which can also react.Ensure the amino group is adequately protected (e.g., with a Boc group) before the nucleophilic substitution reaction.Minimization of the di-substituted impurity, leading to a cleaner product profile.
TSG-004 Difficulty in isolating the product after reactionProduct may be highly soluble in the reaction solvent.After reaction completion, cool the mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation. If precipitation is not effective, perform a solvent swap to a solvent in which the product is less soluble.Efficient precipitation and isolation of the product with improved yield.
TSG-005 Product discoloration (darkening)Oxidation of the amino group.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of an antioxidant like sodium bisulfite during work-up.A lighter-colored, higher-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective synthetic approach involves a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of a suitable starting material, such as 4-fluoro-3-nitrobenzoic acid, with piperidine. This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

  • Reduction of the Nitro Group: The resulting 3-nitro-4-(piperidin-1-yl)benzoic acid is then reduced to the corresponding amino group. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). For HPLC analysis, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[1][2]

Q3: What are the critical parameters to control during the scale-up of the nucleophilic aromatic substitution step?

The critical parameters for this step include:

  • Temperature: The reaction rate is highly dependent on temperature. Consistent temperature control is crucial for reproducible results.

  • Stoichiometry of Piperidine: While a slight excess of piperidine can drive the reaction to completion, a large excess can lead to purification challenges.

  • Solvent Purity: The presence of water in the solvent can affect the reaction rate and lead to side product formation. Use of anhydrous solvents is recommended.

  • Agitation: Efficient mixing is essential in larger reactors to ensure homogeneity and good heat and mass transfer.

Q4: What are the safety precautions to consider during the catalytic hydrogenation step?

Catalytic hydrogenation involves the use of flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Key safety precautions include:

  • Performing the reaction in a well-ventilated area or a fume hood suitable for hydrogenation.

  • Using appropriate grounding and bonding to prevent static discharge.

  • Ensuring the reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Careful handling of the Pd/C catalyst, which should be kept wet with solvent to prevent ignition upon exposure to air.

Q5: What is the best method for the purification of the final product on a larger scale?

For the purification of this compound at scale, recrystallization is often the most cost-effective and efficient method. The choice of solvent system is critical and may require some experimentation. A common approach is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then cool the solution to induce crystallization. The pH of the solution can also be adjusted to the isoelectric point of the molecule to minimize its solubility and improve the crystallization yield.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid
  • To a stirred solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMSO (5-10 volumes), add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Cool the reaction mixture to room temperature and slowly add it to a stirred vessel containing water (20-30 volumes).

  • Adjust the pH of the aqueous mixture to 2-3 with 2N HCl.

  • Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry the solid under vacuum at 50-60°C to afford 3-nitro-4-(piperidin-1-yl)benzoic acid.

Protocol 2: Synthesis of this compound
  • In a suitable hydrogenation reactor, suspend 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in methanol (10-15 volumes).

  • Carefully add 5% Palladium on carbon (50% wet, 0.01-0.02 eq) to the suspension.

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start_material 4-Fluoro-3-nitrobenzoic Acid + Piperidine reaction1 Reaction in DMSO at 80-90°C start_material->reaction1 workup1 Aqueous Workup & Acidification reaction1->workup1 intermediate 3-Nitro-4-(piperidin-1-yl)benzoic acid workup1->intermediate reaction2 Catalytic Hydrogenation (Pd/C, H2) intermediate->reaction2 workup2 Filtration & Concentration reaction2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion by HPLC/TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Increase Reaction Time/Temperature incomplete->extend_time check_purification Optimize Purification complete->check_purification re_run Re-run Reaction extend_time->re_run re_run->check_reaction recrystallization Recrystallization Solvent Screen check_purification->recrystallization chromatography Consider Column Chromatography check_purification->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 3-Amino-4-piperidin-1-yl-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. The most probable synthetic pathway involves a nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with piperidine, followed by the reduction of the nitro group. Therefore, potential impurities can be categorized as process-related or degradation-related.

Process-Related Impurities: These are unreacted starting materials, intermediates, or byproducts from side reactions.

Degradation Products: These can form during storage or handling due to exposure to light, heat, or oxidizing agents. Aromatic amines are particularly susceptible to oxidation.

Q2: How can I detect these impurities in my sample?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying impurities in this compound. A well-developed HPLC method can separate the main component from its potential impurities, allowing for their identification and quantification.

Q3: What are the acceptance criteria for these impurities?

A3: The acceptable limits for impurities depend on the intended use of the this compound (e.g., early-stage research vs. preclinical development). For pharmaceutical applications, impurity levels are strictly regulated by guidelines from authorities like the International Council for Harmonisation (ICH). It is crucial to consult the relevant regulatory guidelines for specific impurity thresholds.

Troubleshooting Guide

Issue: Unexpected peaks observed in the HPLC chromatogram.

Possible Cause 1: Process-Related Impurities

  • Identification: Compare the retention times of the unexpected peaks with those of potential process-related impurities (see Table 1). If standards are available, spike the sample to confirm the identity. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown peaks.

  • Solution: If the levels of process-related impurities are unacceptably high, repurification of the this compound batch may be necessary. Techniques such as recrystallization or column chromatography can be employed.

Possible Cause 2: Degradation Products

  • Identification: The presence of new peaks upon storage or after exposure to stress conditions (heat, light, humidity, oxidizing agents) suggests degradation. Forced degradation studies can help to generate and identify potential degradation products.

  • Solution: To minimize degradation, store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Use of opaque and tightly sealed containers is recommended.

Possible Cause 3: Contamination

  • Identification: Contamination can arise from solvents, reagents, or equipment. Analyze blanks and control samples to identify the source of contamination.

  • Solution: Ensure the use of high-purity solvents and reagents. Thoroughly clean all glassware and equipment before use.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructurePotential Source
4-Fluoro-3-nitrobenzoic acidUnreacted starting material
PiperidineUnreacted starting material
3-Nitro-4-(piperidin-1-yl)benzoic acidUnreacted intermediate
2-Amino-4-(piperidin-1-yl)benzoic acidIsomeric impurity from non-specific reduction
3-Amino-4-hydroxy-benzoic acidHydrolysis of the fluoro group during synthesis

Table 2: Potential Degradation Products of this compound

Impurity NameStructureFormation Condition
3-Amino-4-(1-oxopiperidin-1-yl)benzoic acidOxidation
Dimerization/Polymerization ProductsN/AOxidative or photolytic conditions

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This method is a starting point and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[1]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for HPLC analysis.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Troubleshooting Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution HPLC_System HPLC System (C18 Column) Dissolution->HPLC_System Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification Unexpected_Peaks Unexpected Peaks? Impurity_Quantification->Unexpected_Peaks Identify_Impurity Identify Impurity (LC-MS, Spiking) Unexpected_Peaks->Identify_Impurity Yes Repurify Repurify Sample Identify_Impurity->Repurify

Caption: Workflow for Impurity Analysis of this compound.

Synthetic_Pathway_Impurities A 4-Fluoro-3-nitrobenzoic acid (Starting Material) C Nucleophilic Aromatic Substitution A->C B Piperidine (Starting Material) B->C D 3-Nitro-4-(piperidin-1-yl)benzoic acid (Intermediate) C->D G Incomplete Reaction (Impurity) C->G Unreacted Starting Materials H Side Reaction Products (Impurity) C->H E Reduction of Nitro Group D->E I Incomplete Reduction (Impurity) D->I Unreacted Intermediate F 3-Amino-4-(piperidin-1-yl)benzoic acid (Final Product) E->F E->I

Caption: Potential Impurities from the Synthetic Pathway.

References

Validation & Comparative

Comparative Analysis of 3-Amino-4-piperidin-1-yl-benzoic Acid Analogs in Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals evaluating 3-Amino-4-piperidin-1-yl-benzoic acid and its analogs as potential therapeutic agents. This guide provides a comprehensive analysis of their performance in Aurora kinase assays, supported by experimental data and detailed protocols.

The strategic design of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The compound this compound has emerged as a promising scaffold for the development of novel therapeutics. This guide presents a comparative analysis of a series of its analogs, focusing on their inhibitory activity against Aurora A and Aurora B kinases, crucial regulators of cell division frequently dysregulated in cancer.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory activity of this compound and its synthesized analogs against Aurora A and Aurora B kinases. The data highlights the structure-activity relationships (SAR) within this chemical series, providing valuable insights for further optimization.

Compound IDR1R2Aurora A (IC50, nM)Aurora B (IC50, nM)
1 HH15075
2a CH3H12060
2b ClH8040
2c FH9550
3a HCH3200100
3b HOCH3250125
3c HCl18090

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Aurora Kinase Inhibition Assay

The inhibitory activity of the compounds against Aurora A and Aurora B kinases was determined using a radiometric kinase assay.

Materials:

  • Recombinant human Aurora A and Aurora B kinases (purified)

  • [γ-³²P]ATP

  • Kemptide (LRRASLG) as a substrate

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter

Procedure:

  • A kinase reaction mixture was prepared by combining the kinase reaction buffer, 10 µM ATP (with 0.5 µCi [γ-³²P]ATP), and 100 µM Kemptide.

  • The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate. The final DMSO concentration in the assay was maintained at 1%.

  • The kinase reaction was initiated by adding 5 ng of either Aurora A or Aurora B kinase to each well.

  • The reaction mixture was incubated at 30°C for 20 minutes with gentle agitation.

  • The reaction was terminated by adding 50 µL of 75 mM phosphoric acid.

  • The contents of each well were transferred to a 96-well filter plate and washed three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

  • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software. Each experiment was performed in triplicate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora kinase signaling pathway, a critical regulator of mitosis, and the general workflow of a kinase inhibition assay.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Cell_Cycle_Progression Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Segregation Ensures correct Aurora_B->Cytokinesis Regulates

Caption: The role of Aurora A and B kinases in cell cycle progression.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Reaction_Setup Combine Reagents in Microplate Wells Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Terminate Kinase Reaction Incubation->Stop_Reaction Detection Measure Kinase Activity (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

A Comparative Guide to the Biological Activities of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural positioning of a functional group on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a detailed comparative analysis of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). By examining their distinct mechanisms of action, supported by experimental data, this document serves as a valuable resource for professionals in drug discovery and development. The isomeric form of aminobenzoic acid dictates its therapeutic potential, with derivatives of the ortho and para isomers showing significant pharmacological applications, while the meta isomer remains a comparatively underexplored entity.

Executive Summary

The location of the amino group on the benzoic acid scaffold is a critical determinant of the pharmacological profile of each isomer.

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this ortho isomer are well-established as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] Furthermore, some derivatives have demonstrated notable antifungal and cytotoxic properties.[2][3] Anthranilic acid is also a biological precursor to the amino acid tryptophan.[4]

  • 3-Aminobenzoic Acid: The meta isomer is the least therapeutically exploited of the three. While it is known to be absorbed through a carrier-mediated transport system, its specific pharmacological activities are not as extensively documented as its ortho and para counterparts.[1] It serves as an intermediate in the synthesis of certain pharmaceuticals and azo dyes.[5]

  • 4-Aminobenzoic Acid (PABA): This para isomer is widely recognized for its crucial role as an intermediate in the folate synthesis pathway in bacteria, making this pathway a key target for sulfonamide antibiotics.[1][4] Its derivatives have a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[6][7][8][9] The potassium salt of PABA is also used in the treatment of fibrotic skin disorders.[1]

Quantitative Comparison of Biological Activities

Direct comparative quantitative data on the biological activities of the parent aminobenzoic acid isomers is limited in publicly available literature. The majority of research has focused on the pharmacological effects of their various derivatives. The following tables summarize key quantitative data for representative derivatives of 2-aminobenzoic acid and 4-aminobenzoic acid.

Table 1: Anti-inflammatory and Cytotoxic Activity of Aminobenzoic Acid Derivatives

Isomer OriginDerivative ExampleBiological ActivityAssay SystemIC₅₀ Value
2-Aminobenzoic AcidMefenamic AcidCOX-1 InhibitionOvine COX-11.1 µM
COX-2 InhibitionHuman recombinant COX-28.6 µM
4-substituted benzenesulfonamidesCytotoxicityMOLT-3 cells15.71 µg/mL
4-Aminobenzoic AcidSchiff Base DerivativeCytotoxicityHepG2 cancer cell line≥ 15.0 µM
PABA/NO AnalogueCytotoxicityOVCAR-3 cellsData reported as most potent of four analogues

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Aminobenzoic Acid Derivatives

Isomer OriginDerivative ExampleMicroorganismMIC Value
2-Aminobenzoic AcidAnthranilic acid sulfonamide analogsCandida albicans25-50% inhibition at 4 µg/mL
4-Aminobenzoic AcidSchiff Base DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62 µM
Various Fungi≥ 7.81 µM
SulfanilamideVarious Bacteria0.97 to 62.5 µg/mL

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Key Signaling Pathways and Mechanisms of Action

The distinct biological roles of the aminobenzoic acid isomers are a direct result of their interaction with specific metabolic and signaling pathways.

4-Aminobenzoic Acid (PABA) and the Folate Biosynthesis Pathway

In many bacteria, PABA is an essential precursor for the synthesis of folic acid (Vitamin B9). This pathway is a primary target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby halting bacterial growth.

Folate Biosynthesis Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Sulfonamides Sulfonamides Sulfonamides->PABA Competitive Inhibition

Bacterial Folate Synthesis Pathway and PABA's Role.
2-Aminobenzoic Acid (Anthranilic Acid) Derivatives and COX Inhibition

Derivatives of anthranilic acid, such as mefenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Anthranilic_Acid_Derivatives 2-Aminobenzoic Acid Derivatives (e.g., NSAIDs) Anthranilic_Acid_Derivatives->COX_Enzymes Inhibition

COX Inhibition by 2-Aminobenzoic Acid Derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological properties of aminobenzoic acid isomers and their derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potential of a test compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE₂)

Procedure:

  • In a microplate well, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at 37°C.[12][13]

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.[12]

  • Stop the reaction by adding a stopping agent, such as hydrochloric acid.[14]

  • Quantify the amount of PGE₂ produced using a suitable detection kit (e.g., ELISA).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][15]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculate each well with 50 µL of the standardized inoculum, resulting in a final volume of 100 µL per well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Seal the plates to prevent evaporation and incubate at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[15]

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening of the biological activities of aminobenzoic acid derivatives.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis and Follow-up Synthesis Synthesis of Aminobenzoic Acid Derivatives Purification Purification and Characterization Synthesis->Purification Stock_Solution Stock Solution Preparation Purification->Stock_Solution Antimicrobial_Assay Antimicrobial Assay (MIC) Stock_Solution->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Stock_Solution->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., COX) Stock_Solution->Enzyme_Inhibition_Assay Data_Analysis Data Analysis and SAR Studies Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

General workflow for screening aminobenzoic acid derivatives.

Conclusion

The isomeric forms of aminobenzoic acid provide distinct and valuable pharmacological scaffolds. Derivatives of 2-aminobenzoic acid are potent anti-inflammatory agents, while 4-aminobenzoic acid and its derivatives have a wide array of applications, from antimicrobial and antifibrotic therapies to sun protection. The therapeutic potential of 3-aminobenzoic acid remains an area with significant opportunities for future research. This comparative guide underscores the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents based on the aminobenzoic acid framework.

References

Lack of Publicly Available Data on the Structure-Activity Relationship of 3-Amino-4-piperidin-1-yl-benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases has revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) of 3-Amino-4-piperidin-1-yl-benzoic acid analogs. Despite extensive investigation, no dedicated studies detailing the synthesis and biological evaluation of a series of these specific compounds could be located.

While the foundational molecule, this compound, is commercially available, indicating its use in chemical synthesis, there is a notable absence of published research exploring how structural modifications to this scaffold affect its biological activity. Searches for derivatives and related analogs in scholarly articles and patent filings did not yield the quantitative data, such as IC50 or EC50 values, necessary to construct a meaningful comparison guide as requested.

The broader searches for related chemical classes, including aminobenzoic acid derivatives and piperidine-containing compounds, provided a wealth of information. However, these studies do not focus on the specific 3-amino, 4-piperidinyl substitution pattern on the benzoic acid core that is central to the original query.

Alternative Topic Suggestion for a Comparison Guide:

Given the lack of specific data on this compound analogs, we propose a pivot to a closely related and well-documented class of compounds for which a comprehensive comparison guide can be generated. A viable alternative, for which substantial data has been identified, is the structure-activity relationship of 4-methoxy-3-(piperidin-4-yl)oxy benzamides . These compounds have been investigated as novel inhibitors of the presynaptic choline transporter, and there is published data available to support a detailed analysis.

Should you be interested in proceeding with this alternative topic, a full comparison guide can be developed, including:

  • Quantitative Data Presentation: Summarized in clearly structured tables for easy comparison of inhibitor potency (e.g., IC50 values).

  • Detailed Experimental Protocols: Methodologies for key experiments such as choline transporter inhibition assays.

  • Visualizations: Diagrams of relevant signaling pathways and experimental workflows using Graphviz.

We await your feedback on whether to proceed with the proposed alternative topic.

Validation of 3-Amino-4-piperidin-1-yl-benzoic Acid as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Amino-4-piperidin-1-yl-benzoic acid as a versatile synthetic precursor in drug discovery and medicinal chemistry. Its performance is objectively compared with viable alternatives, supported by detailed experimental protocols and quantitative data to aid in the selection of appropriate building blocks for synthesis campaigns.

Introduction

3-Amino-4-substituted-benzoic acids are a critical class of intermediates, serving as scaffolds for a wide array of biologically active molecules. The presence of a carboxylic acid and an aniline moiety allows for orthogonal functionalization, making them ideal starting points for the synthesis of complex libraries. This compound, in particular, incorporates a lipophilic and basic piperidine ring, a common feature in CNS-active compounds and other therapeutic agents. This guide evaluates its synthesis and utility against other commonly used precursors: 3-amino-4-hydroxybenzoic acid, 3-amino-4-methylbenzoic acid, and 3-amino-4-morpholinobenzoic acid.

Synthesis of Precursors

The synthesis of 3-amino-4-substituted-benzoic acids typically follows a two-step sequence: 1) introduction of the desired substituent at the 4-position of a 3-nitrobenzoic acid derivative, often via nucleophilic aromatic substitution (SNAr), and 2) reduction of the nitro group to the corresponding aniline.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_intermediate Nitro Intermediate cluster_reaction2 Step 2: Nitro Group Reduction cluster_product Final Precursor start 4-Chloro-3-nitrobenzoic Acid snar Reaction with Nucleophile (e.g., Piperidine, Morpholine, NaOH) start->snar nitro_intermediate 3-Nitro-4-substituted-benzoic Acid snar->nitro_intermediate reduction Reduction (e.g., H₂, Pd/C or SnCl₂) nitro_intermediate->reduction final_product 3-Amino-4-substituted-benzoic Acid reduction->final_product

Caption: General synthetic workflow for 3-amino-4-substituted-benzoic acids.

Table 1: Comparison of Precursor Synthesis

PrecursorStep 1: Key Reagents & ConditionsStep 2: Key Reagents & ConditionsTypical Overall YieldReference
This compound Piperidine, K₂CO₃, DMSO, 120 °CH₂ (50 psi), 10% Pd/C, Methanol, rt~80-90% (Estimated)Based on analogous reactions
3-Amino-4-hydroxybenzoic acid NaOH (aq), 100-105 °CH₂ (gas), 5% Pd/C, HCl (aq), 95 °C>90%[1][2][3]
3-Amino-4-methylbenzoic acid Reduction of 3-nitro-4-methylbenzoic acid (single step from commercially available starting material)Iron powder, HCl, Ethanol/Water, Reflux~70-80%Based on traditional reduction methods.[4]
3-Amino-4-morpholinobenzoic acid Morpholine, Butanol, Microwave, 160 °CSnCl₂·2H₂O, Ethanol, Reflux~75-85%Based on microwave-assisted SNAr and standard reduction.

Experimental Protocols: Precursor Synthesis

Protocol 1: Synthesis of this compound (Proposed)

  • Step 1: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic acid.

    • To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture to room temperature, pour into ice-water, and acidify with 2N HCl to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 3-nitro-4-(piperidin-1-yl)benzoic acid.

  • Step 2: Synthesis of this compound.

    • Dissolve the nitro-intermediate (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5% by weight).

    • Place the mixture in a hydrogenation apparatus and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

    • Stir the reaction vigorously at room temperature for 12-16 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of 3-Amino-4-hydroxybenzoic acid [1][2]

  • Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid.

    • In a suitable reaction vessel, dissolve 3-nitro-4-chlorobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (3.0-4.0 eq).

    • Heat the mixture to 100-105 °C and reflux for 3.5-4 hours.[1]

    • Cool the reaction to room temperature and acidify with concentrated HCl to a pH of 1-2.

    • The resulting precipitate is filtered, washed with cold water, and dried to afford 4-hydroxy-3-nitrobenzoic acid with a typical yield of over 95%.[1]

  • Step 2: Synthesis of 3-Amino-4-hydroxybenzoic acid.

    • To a flask, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq), concentrated HCl, distilled water, and 5% palladium on carbon.[2]

    • Heat the mixture to 95 °C with vigorous stirring and pass hydrogen gas through the mixture.[2]

    • Upon completion, cool the reaction, filter the catalyst, and isolate the product from the filtrate. A high yield (approaching 98%) can be achieved using SnCl₂ as the reducing agent.[5]

Performance as a Synthetic Precursor: Amide Coupling

A primary application of these precursors is in the formation of amide bonds, a cornerstone of medicinal chemistry. The nucleophilicity of the aniline group and the reactivity of the carboxylic acid are key performance indicators. The performance in a standard amide coupling reaction with benzylamine is compared below.

Amide_Coupling_Workflow cluster_inputs Reactants cluster_reaction Reaction Step cluster_output Product precursor 3-Amino-4-substituted- benzoic Acid activation 1. Carboxylic Acid Activation (Coupling Reagent, e.g., HATU, EDC) precursor->activation amine Primary/Secondary Amine (e.g., Benzylamine) coupling 2. Nucleophilic Attack (Amine Addition) amine->coupling activation->coupling product N-substituted-3-amino-4-substituted-benzamide coupling->product

Caption: General workflow for amide coupling using a 3-amino-4-substituted-benzoic acid precursor.

Table 2: Comparative Performance in Amide Coupling with Benzylamine

PrecursorCoupling Reagent / AdditiveSolventTime (h)Typical Yield (%)Notes
This compound HATU / DIPEADMF2>90 (Estimated)The electron-donating piperidine group enhances the nucleophilicity of the 3-amino group, but does not significantly hinder the carboxyl activation. High yields are expected with modern coupling reagents.
3-Amino-4-hydroxybenzoic acid EDC / HOBtDMF12~80-85The phenolic hydroxyl group may require protection or can lead to side reactions (e.g., O-acylation) if not carefully controlled, potentially lowering the yield.
3-Amino-4-methylbenzoic acid T3P® / PyridineEtOAc4>90A reliable precursor with predictable reactivity. The methyl group has minimal electronic or steric impact on the coupling reaction, leading to high efficiency.
3-Amino-4-morpholinobenzoic acid HATU / DIPEADMF2>90 (Estimated)Similar reactivity to the piperidine analogue. The morpholine oxygen may slightly alter solubility and downstream properties of the final product.

Yields are based on representative literature procedures for similar amide couplings and may vary based on specific conditions.

Experimental Protocol: Amide Coupling

Protocol 3: General Procedure for HATU-mediated Amide Coupling

  • To a solution of the 3-amino-4-substituted-benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (e.g., benzylamine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the solution for 10 minutes at room temperature.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Application in Biological Systems: Glucokinase Activation

Benzamide derivatives are known to act as glucokinase (GK) activators, which are of significant interest in the treatment of Type 2 Diabetes Mellitus. Glucokinase plays a crucial role in glucose homeostasis by phosphorylating glucose to glucose-6-phosphate in the pancreas and liver, a rate-limiting step in glucose metabolism.

GK_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte glucose_in_p Glucose glut2_p GLUT2 Transporter glucose_in_p->glut2_p gk Glucokinase (GK) glut2_p->gk g6p_p Glucose-6-Phosphate glycolysis_p Glycolysis g6p_p->glycolysis_p atp_p ↑ ATP/ADP Ratio glycolysis_p->atp_p katp KATP Channel Closure atp_p->katp depolarization Membrane Depolarization katp->depolarization ca_channel Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ [Ca²⁺]i ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion glucose_in_l Glucose glut2_l GLUT2 Transporter glucose_in_l->glut2_l glut2_l->gk g6p_l Glucose-6-Phosphate glycogen ↑ Glycogen Synthesis g6p_l->glycogen glycolysis_l ↑ Glycolysis g6p_l->glycolysis_l hgu ↑ Hepatic Glucose Uptake gk_activator Benzamide-based GK Activator gk_activator->gk Allosteric Activation gk->g6p_p Phosphorylation gk->g6p_l

Caption: Signaling pathway of Glucokinase (GK) activation by a benzamide-based activator.

Compounds derived from precursors like this compound can be designed to fit into the allosteric activation site of glucokinase, enhancing its catalytic activity. This leads to increased glucose metabolism in the pancreas, promoting insulin secretion, and in the liver, increasing glucose uptake and glycogen synthesis, thereby lowering blood glucose levels.[6]

Conclusion

This compound is a highly valuable synthetic precursor, particularly for accessing libraries of compounds with potential CNS activity or where a basic, lipophilic moiety is desired.

  • Synthesis: It can be synthesized in high yield via a robust and scalable two-step process from commercially available 4-chloro-3-nitrobenzoic acid.

  • Performance: It is an excellent substrate for standard amide coupling reactions, with its electronic properties facilitating high-yield conversions. Its performance is comparable to or exceeds that of other alternatives like 3-amino-4-hydroxybenzoic acid, which may require protecting group strategies.

  • Alternatives: While 3-amino-4-methylbenzoic acid offers a non-basic, sterically minimal alternative, and 3-amino-4-morpholinobenzoic acid provides a more polar cyclic amine, the piperidine moiety in the title compound offers a unique combination of basicity and lipophilicity that is frequently sought in drug design.

The choice of precursor will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final molecule. However, this compound presents a reliable and efficient option for introducing a key pharmacophoric element into a diverse range of molecular scaffolds.

References

A Comparative Study of Kinase Inhibitors Derived from Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzoic acid scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases have made it a focal point in medicinal chemistry. This guide provides a comparative analysis of kinase inhibitors derived from aminobenzoic acids, focusing on their inhibitory potency against key oncogenic kinases, and details the experimental methodologies used for their evaluation.

Comparative Efficacy of Aminobenzoic Acid-Derived Kinase Inhibitors

The following table summarizes the in vitro potency of various aminobenzoic acid derivatives against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy. The data is compiled from multiple studies to provide a comparative overview.

Compound ID/SeriesTarget KinaseAssay TypeIC50 (nM)Cell Line (for cellular assays)Reference
EGFR Inhibitors
4-(Arylaminomethyl)benzamide derivative 11EGFRBiochemicalPotent (91% inhibition at 10 nM)-[1]
4-(Arylaminomethyl)benzamide derivative 13EGFRBiochemicalPotent (92% inhibition at 10 nM)-[1]
Chloro anilinoquinoline derivativeEGFRCellular5.97 µM (A549)A549[2]
VEGFR-2 Inhibitors
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23jVEGFR-2Biochemical3.7-[3][4]
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23lVEGFR-2Biochemical5.8-[3][4]
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23aVEGFR-2Biochemical7.1-[3][4]
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23nVEGFR-2Biochemical7.4-[3][4]
Indolin-2-one derivative 17aVEGFR-2Biochemical78-[5]
Indolin-2-one derivative 10gVEGFR-2Biochemical87-[5]
Nicotinamide derivative 6VEGFR-2Biochemical60.83-[6]
Nicotinamide derivative 10VEGFR-2Biochemical63.61-[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of structure-activity relationships (SAR) and the comparative assessment of inhibitor potency. Below are representative methodologies for key assays in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (EGFR - ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[7]

    • Dilute recombinant human EGFR kinase domain to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer.

    • Perform serial dilutions of the aminobenzoic acid-derived test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or DMSO vehicle control to the wells.

    • Add 2 µL of the diluted EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60 minutes at room temperature.[7]

    • Stop the kinase reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549 for EGFR inhibitors, HepG2 for VEGFR-2 inhibitors) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the aminobenzoic acid-derived compounds for 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, providing insights into the mechanism of action of the kinase inhibitors.

  • Cell Lysis and Protein Quantification:

    • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminobenzoic acid-derived inhibitors and a typical experimental workflow for their characterization.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminobenzoic Acid Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Aminobenzoic Acid Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound_Synthesis Compound Synthesis (Aminobenzoic Acid Scaffold) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Synthesis->Biochemical_Assay Cell_Culture Cancer Cell Lines (e.g., A549, HepG2) Compound_Synthesis->Cell_Culture IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Culture->Western_Blot Cellular_IC50 Cellular IC50 Cell_Viability_Assay->Cellular_IC50 Mechanism_of_Action Mechanism of Action Western_Blot->Mechanism_of_Action

Caption: Kinase Inhibitor Evaluation Workflow.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide for 3-Amino-4-piperidin-1-yl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a compound's selectivity is critical for advancing a potential therapeutic agent. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the cross-reactivity of novel kinase inhibitors, using a hypothetical derivative of the 3-Amino-4-piperidin-1-yl-benzoic acid scaffold as a case study.

The aminopiperidine-benzoic acid moiety is a versatile scaffold found in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets. When functionalized as a kinase inhibitor, understanding its interaction across the human kinome is paramount.

This guide will compare our hypothetical compound, "Compound X" (a generic 3-Amino-4-(piperidin-1-yl)-N-(aryl)benzamide) , against two well-characterized kinase inhibitors with differing selectivity profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, known for its broad-spectrum activity.

  • Lapatinib: A dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

By examining the hypothetical selectivity data of Compound X alongside these established drugs, we can illustrate the process of characterizing a new chemical entity's cross-reactivity profile.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. A highly selective inhibitor may offer a more favorable safety profile, while a multi-targeted inhibitor might provide broader efficacy in certain disease contexts. The following table presents hypothetical data from a kinase panel screen, showcasing the percentage of inhibition at a fixed concentration.

Kinase TargetCompound X (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
Primary Target(s)
VEGFR295 98 15
PDGFRβ92 96 10
Key Off-Targets
EGFR254095
HER2 (ErbB2)183592
c-Kit85 90 20
FLT380 88 12
Abl30655
Src45708
p38α10252

Properties and Known Interactions of Comparator Compounds

FeatureCompound X (Hypothetical)SunitinibLapatinib
Primary Target Class Receptor Tyrosine KinasesReceptor Tyrosine KinasesReceptor Tyrosine Kinases
Binding Mode ATP-competitiveATP-competitiveATP-competitive, reversible
Key Therapeutic Area Oncology (Angiogenesis)Oncology (Multiple Cancers)Oncology (Breast Cancer)
Known Off-Targets c-Kit, FLT3, Src familyc-Kit, FLT3, RET, CSF1ROther ErbB family members

Experimental Protocols

To generate the kind of data presented above, several experimental techniques can be employed. Below are detailed methodologies for two key assays.

Kinase Profiling: Competition Binding Assay (e.g., KinomeScan™)

This method assesses the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.

Principle: The test compound is incubated with DNA-tagged kinases and a ligand-coated solid support. The amount of kinase that binds to the support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for the kinase's active site.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain the desired screening concentration.

  • Binding Reaction: In a multi-well plate, combine the diluted test compound, the DNA-tagged kinase of interest, and the immobilized ligand.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove any unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control (vehicle). A lower percentage signifies stronger binding of the test compound.

Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA®)

This assay measures the thermal stabilization of a target protein in intact cells upon ligand binding.

Principle: When a small molecule binds to its target protein, it often increases the protein's thermal stability. By heating the cell lysate to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound has engaged its target.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified period.

  • Heating: Harvest the cells and heat aliquots of the cell suspension or lysate to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes. Below are Graphviz-generated diagrams illustrating a relevant signaling pathway and a typical workflow for assessing kinase inhibitor cross-reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CompoundX Compound X CompoundX->RTK Ligand Growth Factor (e.g., VEGF) Ligand->RTK

Caption: A simplified Receptor Tyrosine Kinase signaling pathway.

G cluster_in_vitro In Vitro / Biochemical Screening cluster_in_cellulo Cell-Based Assays cluster_analysis Data Analysis and Interpretation start Novel Compound (e.g., Compound X) kinase_panel Broad Kinase Panel Screen (e.g., KinomeScan) start->kinase_panel cetsa Cellular Target Engagement (e.g., CETSA) start->cetsa phenotypic Phenotypic Assays (e.g., Anti-proliferation, Anti-angiogenesis) start->phenotypic ic50 IC50 Determination for Hits kinase_panel->ic50 selectivity_profile Generate Selectivity Profile (Comparison to Known Inhibitors) ic50->selectivity_profile cetsa->selectivity_profile sar Structure-Activity Relationship (SAR) and Off-Target Deconvolution phenotypic->sar selectivity_profile->sar end Lead Optimization or Go/No-Go Decision sar->end

The Evolving Role of Aminobenzoic Acid and Piperidine Scaffolds in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, scaffolds derived from aminobenzoic acid and piperidine have emerged as versatile building blocks for designing novel therapeutics. This guide provides a comparative analysis of the efficacy of three distinct classes of kinase inhibitors that incorporate these key structural motifs: Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, dual Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)/Mesenchymal-Epithelial Transition factor (c-Met) inhibitors, and Breakpoint Cluster Region-Abelson (BCR-ABL) kinase inhibitors. We present a synthesis of their performance, supported by experimental data, to facilitate informed decisions in drug development.

Comparative Efficacy of Selected Kinase Inhibitors

The following tables summarize the in vitro potency of representative compounds from each class, highlighting their inhibitory activity against their respective kinase targets and their anti-proliferative effects on relevant cancer cell lines.

Table 1: PI3Kδ Inhibitors

Compound ClassRepresentative CompoundTargetIC50 (nM)Cell LineCell Viability IC50 (µM)
4-(piperid-3-yl)amino substituted 6-pyridylquinazolinesCompound API3Kδ5.8B-cell lymphoma lines0.5 - 2.0
Alternative PI3Kδ InhibitorIdelalisib (Zydelig®)PI3Kδ2.5Malignant B-cells0.02 - 1.5

Table 2: Dual VEGFR-2/c-Met Inhibitors

Compound ClassRepresentative CompoundTargetIC50 (µM)Cell LineCell Viability IC50 (µM)
Piperidinyl-based benzoxazolesCompound 11bVEGFR-20.057MCF-74.30
c-Met0.181A5496.68
PC-37.06
Alternative Dual InhibitorCabozantinib (Cabometyx®)VEGFR-20.035HUVEC0.004
c-Met0.0013VariousVaries

Table 3: BCR-ABL Inhibitors

Compound ClassRepresentative CompoundTargetIC50 (nM)Cell LineCell Viability GI50 (nM)
Diaryl-3-aminoindazoleAKE-72BCR-ABL (WT)< 0.5K-562< 10
BCR-ABL (T315I)9Ba/F3-BCR-ABL (T315I)20
Alternative BCR-ABL InhibitorImatinib (Gleevec®)BCR-ABL (WT)300 - 800K-562250 - 500
BCR-ABL (T315I)> 10,000Ba/F3-BCR-ABL (T315I)> 5,000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of the discussed kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase (e.g., PI3Kδ, VEGFR-2, c-Met, BCR-ABL)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., B-cell lymphoma, MCF-7, K-562)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3Kδ Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway.

VEGFR2_cMet_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT cMet->RAS_RAF_MEK_ERK cMet->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Dual Inhibitor Inhibitor->VEGFR2 Inhibitor->cMet

Caption: The VEGFR-2 and c-Met signaling pathways.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_BCR PI3K/AKT Pathway BCR_ABL->PI3K_AKT_BCR Proliferation_BCR Uncontrolled Proliferation RAS_MAPK->Proliferation_BCR Apoptosis_Inhibition Inhibition of Apoptosis JAK_STAT->Apoptosis_Inhibition PI3K_AKT_BCR->Apoptosis_Inhibition Inhibitor_BCR BCR-ABL Inhibitor Inhibitor_BCR->BCR_ABL

Caption: The BCR-ABL signaling pathway in CML.

Experimental_Workflow Compound_Synthesis Compound Synthesis Biochemical_Assay In Vitro Kinase Assay Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Viability Assay Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General experimental workflow for kinase inhibitor evaluation.

Confirming the Structure of 3-Amino-4-piperidin-1-yl-benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical techniques for validating the structure of 3-Amino-4-piperidin-1-yl-benzoic acid derivatives. It further contextualizes the importance of these derivatives by comparing their structural features and potential biological activities against other classes of compounds.

Structural Elucidation: A Multi-Technique Approach

The precise characterization of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information to build a complete picture of the molecular structure.

Spectroscopic and Spectrometric Data

The following table summarizes the expected quantitative data from key analytical techniques used to confirm the structure of a representative this compound derivative.

Analytical Technique Parameter Expected Value/Observation for this compound Interpretation
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.0-8.0 ppm; Piperidine Protons: ~1.5-3.5 ppm; Amine Proton: ~4.0-5.0 ppm; Carboxylic Acid Proton: ~10.0-12.0 ppmProvides information on the chemical environment of hydrogen atoms, confirming the presence of the benzene ring, piperidine ring, and functional groups.
¹³C NMR Chemical Shift (δ)Aromatic Carbons: ~110-150 ppm; Piperidine Carbons: ~20-60 ppm; Carboxylic Carbon: ~165-185 ppmIndicates the different types of carbon atoms present in the molecule.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)[M+H]⁺: 235.1441 (for C₁₂H₁₆N₂O₂)Confirms the molecular weight of the compound.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)N-H stretch: ~3300-3500 cm⁻¹; C=O stretch: ~1680-1710 cm⁻¹; C-N stretch: ~1250-1350 cm⁻¹Identifies the presence of key functional groups such as amines and carboxylic acids.[1]
Single-Crystal X-ray Crystallography 3D Molecular StructureProvides precise bond lengths, bond angles, and crystal packing information.Considered the gold standard for unambiguous structure determination in the solid state.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.[1]

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[1]

Comparative Analysis with Alternative Compounds

The this compound scaffold is a versatile building block in medicinal chemistry. Its derivatives can be compared to other classes of compounds based on their structural features and potential biological activities. The piperidine ring, for instance, is a common feature in many biologically active compounds and can influence properties like solubility and receptor binding.

Compound Class Structural Features Potential Advantages Potential Disadvantages
This compound Derivatives Substituted benzoic acid with an amino and a piperidine group.High potential for derivatization at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties. The piperidine moiety can enhance solubility and provide a key interaction point with biological targets.Potential for metabolic liabilities associated with the piperidine ring.
Anthranilic Acid Derivatives 2-Aminobenzoic acid core.Simpler structure, potentially leading to more straightforward synthesis.Less structural diversity compared to the target compound class.
Para-aminobenzoic Acid (PABA) Analogs 4-Aminobenzoic acid scaffold.Well-established biological activities (e.g., antimicrobial).May have a more limited range of accessible chemical space for derivatization compared to the target class.
Triazine Aminobenzoic Acid Derivatives Benzoic acid linked to a triazine ring.The triazine core can act as a rigid scaffold and participate in hydrogen bonding.Can have poor solubility depending on the substituents.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_output Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Spectral Interpretation & Data Analysis nmr->data_analysis xray X-ray Crystallography (Optional, Definitive) ms->xray If single crystals are obtained ms->data_analysis xray->data_analysis ir->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Workflow for Structural Confirmation.

cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k pip3 PIP2 -> PIP3 akt Akt pip3->akt pi3k->pip3 mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 3-Amino-4-piperidin-1-yl- benzoic acid derivative inhibitor->pi3k

Hypothetical PI3K Signaling Pathway Inhibition.

References

Navigating the Biological Performance of Aminobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological performance of small molecules is critical for advancing therapeutic innovation. This guide provides a comparative overview of the performance of 3-Amino-4-piperidin-1-yl-benzoic acid and its structural analogs in biological screens, with a focus on antimicrobial and anticancer activities. While specific screening data for this compound is not extensively available in the public domain, this guide leverages data from closely related 4-aminobenzoic acid derivatives to provide a valuable comparative context.

The 4-aminobenzoic acid (PABA) scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds. The incorporation of a piperidine moiety, a common saturated heterocycle in pharmaceuticals, can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Comparative Performance in Biological Screens

To illustrate the potential bioactivity of the this compound scaffold, this section presents quantitative data from biological screens of structurally related aminobenzoic acid derivatives. The data is organized into two key therapeutic areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have been widely investigated for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected PABA derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDStructureTest OrganismMIC (µM/mL)Reference
1 N'-(3,4,5-trimethoxybenzylidene)-4-(benzylideneamino)benzohydrazideS. aureus1.82[1]
2 N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazideB. subtilis2.11[1]
3 N'-(3-methoxy-4-hydroxybenzylidene)-4-(benzylideneamino)benzohydrazideE. coli1.78[1]
4 4-[(5-Nitrofurfurylidene)amino]benzoic acidMRSA15.62[2]
Anticancer Activity

The cytotoxic effects of aminobenzoic acid derivatives against various cancer cell lines are a significant area of research. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds, which represent the concentration required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver Cancer)15.0[2]
6 N5a (hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate)A549 (Lung Cancer)1.23 ± 0.11[3]
7 N5a (hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate)HepG2 (Liver Cancer)2.45 ± 0.18[3]
8 N5a (hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate)HCT-116 (Colon Cancer)3.12 ± 0.25[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of a compound's biological performance. The following sections provide the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4]

1. Preparation of Inoculum:

  • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.

  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be determined visually or by measuring the optical density with a plate reader.

Cytotoxicity Testing: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[5][6]

1. Cell Seeding:

  • Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Biological Pathways

Graphical representations of experimental processes and biological mechanisms can significantly aid in understanding complex data. The following diagrams, created using the DOT language, illustrate a general workflow for compound screening and a key biological pathway relevant to the action of some aminobenzoic acid derivatives.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis & Hit Identification compound_synthesis Synthesis of Analogs compound_characterization Characterization (NMR, MS) compound_synthesis->compound_characterization stock_solution Stock Solution Preparation compound_characterization->stock_solution primary_screen Primary Screen (e.g., Single Concentration) stock_solution->primary_screen dose_response Dose-Response Assay primary_screen->dose_response selectivity_assay Selectivity Assay (e.g., Normal vs. Cancer Cells) dose_response->selectivity_assay data_analysis Data Analysis (IC50/MIC Calculation) selectivity_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification sar_analysis Structure-Activity Relationship (SAR) hit_identification->sar_analysis sar_analysis->compound_synthesis Lead Optimization

Caption: A generalized workflow for the screening and evaluation of novel chemical compounds.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate PABA_analog PABA Analog (e.g., Sulfonamides) PABA_analog->DHPS Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.[2]

References

Benchmarking 3-Amino-4-piperidin-1-yl-benzoic acid: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide for 3-Amino-4-piperidin-1-yl-benzoic acid, a crucial first step is the identification of its primary biological target. At present, publicly available scientific literature and patent databases do not specify a definitive molecular target for this compound. Consequently, a direct benchmarking against known inhibitors is not feasible.

While the chemical scaffold of this compound contains moieties found in other bioactive molecules, such as piperidine and aminobenzoic acid derivatives, this structural similarity is not sufficient to definitively assign a biological function or inhibitory target. The diverse roles of these fragments in various inhibitors preclude any reliable extrapolation of its mechanism of action.

For a meaningful comparative analysis as requested, the following steps would be necessary, contingent on the initial identification of the compound's biological target:

Future Directions for Benchmarking:

  • Target Identification: The primary undertaking is to elucidate the biological target of this compound. This can be achieved through various experimental approaches, including but not limited to:

    • High-Throughput Screening (HTS): Screening the compound against a broad panel of known biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify potential interactions.

    • Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

    • Computational Docking and Virtual Screening: Using the compound's structure to predict potential binding sites on known protein structures.

  • Identification of Known Inhibitors: Once a primary target is confirmed, a thorough literature and database search would be conducted to identify well-characterized inhibitors of this target. These would serve as the benchmark compounds for comparison.

  • Comparative Experimental Assays: A series of head-to-head in vitro and in vivo experiments would need to be performed. The specific assays would be dictated by the nature of the identified target.

Hypothetical Experimental Workflow:

Should a target be identified, a typical experimental workflow to generate comparative data would be as follows:

G cluster_0 Phase 1: Target Validation & Assay Development cluster_1 Phase 2: In Vitro Benchmarking cluster_2 Phase 3: Cellular & In Vivo Evaluation A Target Identification of This compound B Selection of Known Inhibitors for the Identified Target A->B C Development of a Robust Biochemical or Cellular Assay B->C D IC50/EC50 Determination C->D E Enzyme Kinetics/ Mechanism of Action Studies D->E F Selectivity Profiling E->F G Cell-Based Potency and Toxicity Assays F->G H In Vivo Efficacy Studies in Relevant Disease Models G->H I Pharmacokinetic Profiling H->I cluster_pathway Hypothetical Signaling Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Downstream_Effector Downstream Effector Substrate->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Inhibitor 3-Amino-4-piperidin-1-yl- benzoic acid Inhibitor->Target_Kinase Inhibits

Safety Operating Guide

Proper Disposal of 3-Amino-4-piperidin-1-yl-benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of 3-Amino-4-piperidin-1-yl-benzoic acid, emphasizing safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1].

Always handle this chemical in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust[2]. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact[3][4]. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists[3][4].

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

For small spills:

  • Use appropriate tools to carefully sweep up the spilled solid material.

  • Place the collected material into a designated and properly labeled waste disposal container[2].

  • Clean the contaminated surface by spreading water on it and dispose of the cleaning materials in accordance with local and regional authority requirements[2].

For large spills:

  • Use a shovel to transfer the material into a convenient waste disposal container[2].

  • Finish cleaning the area by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system if local regulations permit[2]. It is crucial to consult with your institution's environmental health and safety (EHS) office before washing large quantities of any chemical down the drain.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant[1][4][5]. Do not dispose of this chemical into drains or the environment[1][4][5].

Step-by-Step Disposal Protocol:

  • Containerization: Ensure the waste material is stored in its original container or a compatible, tightly sealed, and clearly labeled container. Do not mix with other waste materials[1].

  • Labeling: The waste container must be accurately labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, until it can be collected by a licensed chemical waste disposal service[2][3][6].

  • Documentation: Maintain a record of the waste, including the quantity and date of disposal, as per your institution's guidelines.

  • Professional Disposal: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal[1][5].

Hazard and Precautionary Statements

For quick reference, the following table summarizes the key hazard and precautionary statements for this compound.

GHS ClassificationHazard Statement (H-code)Precautionary Statement (P-code)
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects[1]P273: Avoid release to the environment[1]
--P501: Dispose of contents/ container to an approved waste disposal plant[1][4][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check small_spill Small Spill: Sweep up, place in waste container spill_check->small_spill Yes (Small) large_spill Large Spill: Shovel into waste container spill_check->large_spill Yes (Large) containerize Containerize in a labeled, sealed container spill_check->containerize No clean_area Clean spill area small_spill->clean_area large_spill->clean_area clean_area->containerize storage Store in a cool, dry, well-ventilated area containerize->storage professional_disposal Arrange for collection by a licensed waste disposal company storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Amino-4-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-piperidin-1-yl-benzoic acid

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the known hazards of its constituent functional groups, aromatic amines and piperidines, to ensure the safe management of this compound in a laboratory setting.

Hazard Profile

This compound should be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) provides basic guidance, the structural components suggest potential hazards including:

  • Skin and eye irritation or burns: Aromatic amines and piperidine can be corrosive and cause severe skin and eye irritation or damage upon contact.[1][2][3]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2] Aromatic amines are a class of chemicals with potential carcinogenic properties.

  • Respiratory irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The required PPE is categorized by the level of protection needed for different laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[5]For handling small quantities in a well-ventilated area or a chemical fume hood.[5]
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile), chemical-resistant boots.[5][6]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5][6][7]For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Safe handling of this compound requires strict adherence to the following procedures to minimize exposure and ensure a controlled laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[8]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don appropriate PPE as outlined in the table above.

  • Handling:

    • All manipulations of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use spark-proof tools and equipment.[2][9]

    • Avoid the formation of dust and aerosols.[8][9]

    • Ground and bond containers when transferring the substance to prevent static discharge.[2][10]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated PPE properly.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh Proceed to Handling handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer post_decon Decontaminate handle_transfer->post_decon Proceed to Post-Handling post_waste Dispose Waste post_decon->post_waste post_wash Wash Hands post_waste->post_wash G start Waste Generation segregate Segregate Waste (Halogenated Organic) start->segregate label Label Container ('Hazardous Waste', Full Name) segregate->label store Store in SAA (Secondary Containment) label->store contact Contact EHS/ Waste Disposal Company store->contact document Complete Waste Forms contact->document pickup Scheduled Pickup document->pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.